Acrisorcin
Description
See also: Hexylresorcinol (has active moiety) ... View More ...
Properties
IUPAC Name |
acridin-9-amine;4-hexylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2.C12H18O2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;1-2-3-4-5-6-10-7-8-11(13)9-12(10)14/h1-8H,(H2,14,15);7-9,13-14H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZODJQFXMFEJRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C=C(C=C1)O)O.C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10226234 | |
| Record name | Acrisorcin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10226234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7527-91-5 | |
| Record name | Acrisorcin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7527-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acrisorcin [USAN:USP:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007527915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ACRISORCIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758691 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acrisorcin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10226234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acrisorcin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.536 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACRISORCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U918O4BEV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Acrisorcin: A Deep Dive into its Antifungal Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acrisorcin, a topical anti-infective agent, is a combination of two active pharmaceutical ingredients: 9-aminoacridine and 4-hexylresorcinol. Historically used for the treatment of pityriasis versicolor, a superficial fungal infection caused by yeasts of the genus Malassezia, this compound's efficacy stems from the distinct and potentially synergistic mechanisms of its components. This technical guide provides a comprehensive exploration of the molecular and biochemical pathways through which this compound exerts its antifungal effects.
Core Components and Individual Mechanisms of Action
This compound's antifungal activity is a composite of the actions of its two constituents, each targeting different essential cellular processes in fungi.
9-Aminoacridine: A DNA Intercalator Targeting Nucleic Acid and Protein Synthesis
9-Aminoacridine is a planar heterocyclic molecule renowned for its ability to intercalate between the base pairs of DNA. This physical insertion into the DNA helix distorts its structure, thereby impeding the processes of DNA replication and transcription. By interfering with these fundamental cellular functions, 9-aminoacridine effectively halts fungal cell proliferation.
Furthermore, recent studies have indicated that 9-aminoacridine can also inhibit ribosome biogenesis. This disruption of protein synthesis machinery further contributes to its antifungal efficacy by preventing the production of essential enzymes and structural proteins necessary for fungal survival and growth.
4-Hexylresorcinol: A Multi-faceted Agent Targeting Fungal Cell Integrity and Metabolism
4-Hexylresorcinol is an amphiphilic molecule with a phenolic ring and a hexyl chain, a structure that facilitates its interaction with and disruption of cellular membranes. This disruption leads to increased membrane permeability and the leakage of essential intracellular components, ultimately causing cell death.
A key and well-characterized mechanism of 4-hexylresorcinol is its potent inhibition of tyrosinase, a copper-containing enzyme crucial for melanin biosynthesis in many organisms. While the direct relevance of tyrosinase inhibition to the treatment of Malassezia infections is not fully elucidated, this enzyme is involved in various oxidative processes, and its inhibition may contribute to the overall antifungal effect. Additionally, 4-hexylresorcinol has demonstrated broader antiseptic properties.
Putative Synergistic Mechanism of this compound
While specific studies detailing the synergistic interaction between 9-aminoacridine and 4-hexylresorcinol in the context of this compound are limited, a logical hypothesis for their combined efficacy can be formulated. The disruption of the fungal cell membrane by 4-hexylresorcinol could facilitate the entry of 9-aminoacridine into the cell. This would lead to higher intracellular concentrations of 9-aminoacridine, enhancing its ability to intercalate with DNA and inhibit protein synthesis. This two-pronged attack—compromising the cell's outer defenses while simultaneously shutting down its internal replication and metabolic machinery—would likely result in a more potent antifungal effect than either agent alone.
Quantitative Data
The following table summarizes the available quantitative data for the inhibitory action of 4-hexylresorcinol on tyrosinase.
| Compound | Target Enzyme | Parameter | Value | Reference |
| 4-Hexylresorcinol | Mushroom Tyrosinase | IC50 (monophenolase) | 1.24 µM | [Not Available] |
| 4-Hexylresorcinol | Mushroom Tyrosinase | IC50 (diphenolase) | 0.85 µM | [Not Available] |
| 4-Hexylresorcinol | Tyrosinase | Catalytic constant (kcat) | 0.85 ± 0.04 s⁻¹ | [1] |
| 4-Hexylresorcinol | Tyrosinase | Michaelis constant (Km) | 60.31 ± 6.73 µM | [1] |
Experimental Protocols
Tyrosinase Inhibition Assay (General Protocol)
This protocol outlines a typical colorimetric assay to determine the inhibitory effect of a compound on tyrosinase activity.
-
Preparation of Reagents:
-
Tyrosinase enzyme solution (e.g., from mushroom).
-
Substrate solution (e.g., L-DOPA or L-tyrosine).
-
Phosphate buffer (pH 6.8).
-
Test compound (e.g., 4-hexylresorcinol) dissolved in a suitable solvent.
-
Positive control (e.g., Kojic acid).
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound at various concentrations, the positive control, and a solvent control to respective wells.
-
Add the tyrosinase enzyme solution to all wells and incubate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the substrate solution to all wells.
-
Measure the absorbance at a specific wavelength (e.g., 475 nm for dopachrome formation) at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
DNA Intercalation Assay (General Protocol)
This protocol describes a common method to assess the ability of a compound to intercalate into DNA using a topoisomerase I unwinding assay.
-
Preparation of Reagents:
-
Supercoiled plasmid DNA.
-
Topoisomerase I.
-
Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, and BSA).
-
Test compound (e.g., 9-aminoacridine) dissolved in a suitable solvent.
-
Known DNA intercalator as a positive control (e.g., ethidium bromide).
-
Stop solution (containing SDS and proteinase K).
-
Loading dye.
-
-
Assay Procedure:
-
Incubate the supercoiled plasmid DNA with varying concentrations of the test compound and the positive control.
-
Add topoisomerase I to the reaction mixtures and incubate to allow for DNA relaxation.
-
Stop the reaction by adding the stop solution.
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
-
Data Analysis:
-
Visualize the DNA bands under UV light after staining with a fluorescent dye (e.g., ethidium bromide).
-
Intercalating agents will inhibit the relaxation of supercoiled DNA by topoisomerase I, resulting in the persistence of the supercoiled DNA band at higher concentrations of the compound.
-
Visualizations
Caption: Proposed mechanism of action of this compound.
Caption: Experimental workflow for a tyrosinase inhibition assay.
Caption: Experimental workflow for a DNA intercalation assay.
References
An In-depth Technical Guide to the Chemical Structure of Acrisorcin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure of Acrisorcin, a topical antifungal agent. Given the limited availability of detailed structural data for the this compound complex itself, this guide focuses on the well-characterized structures of its constituent active ingredients: 9-aminoacridine and 4-hexylresorcinol. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the chemical properties of this compound.
Introduction
This compound is a topical anti-infective agent, primarily used as a fungicide for the treatment of tinea versicolor.[1][2] It is a 1:1 molecular complex of two active ingredients: 9-aminoacridine and 4-hexylresorcinol.[1][3] The antifungal properties of this compound are attributed to the combined effects of its components. 9-aminoacridine is a fluorescent dye with antiseptic and mutagenic properties that intercalates with DNA, while 4-hexylresorcinol is an antiseptic and local anesthetic.[4][5][6]
Chemical and Physical Properties
This compound is described as a yellow crystalline solid.[7] The following tables summarize the key chemical and physical properties of this compound and its individual components.
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 7527-91-5 |
| Molecular Formula | C₂₅H₂₈N₂O₂ |
| Molecular Weight | 388.51 g/mol [3] |
| IUPAC Name | 4-hexylbenzene-1,3-diol;acridin-9-amine |
| Synonyms | Akrinol, Acrisorcina[3] |
Table 2: Physicochemical Properties of this compound and its Components
| Property | This compound | 9-Aminoacridine | 4-Hexylresorcinol |
| Appearance | Yellow crystals[7] | Yellow needles[8] | Pale-yellow viscous liquid or peach-colored powder[9] |
| Melting Point (°C) | 189-190[10] | 238-240 | 65-67 |
| Boiling Point (°C) | Not available | 320.68 (estimate)[11] | 333-335 |
| Solubility | Not available | Freely soluble in alcohol[8] | Freely soluble in alcohol, very slightly soluble in cold water |
Structural Elucidation: Experimental Protocols
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.
General Protocol:
-
Crystallization: A supersaturated solution of this compound would be prepared in a suitable solvent or mixture of solvents. Crystals would be grown through slow evaporation, vapor diffusion, or cooling techniques to obtain single crystals of sufficient size and quality.
-
Data Collection: A selected crystal is mounted on a goniometer and placed in a beam of X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a diffraction pattern of spots of varying intensities. These intensities are recorded by a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are then determined, often using computational direct methods, to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final, precise atomic coordinates, bond lengths, and bond angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule.
General Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) and placed in an NMR tube.
-
Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The absorption of energy by the atomic nuclei is detected and recorded as a free induction decay (FID).
-
Data Processing: The FID is converted into a spectrum using a Fourier transform. The resulting spectrum shows peaks whose chemical shifts, multiplicities, and integration values provide information about the structure of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule.
General Protocol:
-
Ionization: The this compound sample is introduced into the mass spectrometer and ionized using a suitable technique, such as electrospray ionization (ESI) or electron ionization (EI).
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z. The molecular ion peak provides the molecular weight of the compound.
Quantitative Structural Data of Components
As the crystal structure of the this compound complex has not been reported, this section provides the available crystallographic and spectroscopic data for its individual components.
Table 3: Crystallographic Data for 9-Aminoacridine
| Parameter | 9-Aminoacridinium Chloride N,N-dimethylformamide monosolvate[3] | 9-Aminoacridine Hemihydrate[12] |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Fddd |
| a (Å) | 10.133(2) | 34.52 |
| b (Å) | 16.903(3) | 34.56 |
| c (Å) | 22.049(4) | 14.17 |
| α (°) | 90 | 90 |
| β (°) | 98.41(3) | 90 |
| γ (°) | 90 | 90 |
| V (ų) | 3734.1(12) | 16996 |
| Z | 8 | 64 |
Table 4: Key Spectroscopic Data for 9-Aminoacridine and 4-Hexylresorcinol
| Spectrum Type | 9-Aminoacridine Data | 4-Hexylresorcinol Data |
| ¹H NMR (DMSO-d₆) | δ 8.2-7.4 (m, 8H, Ar-H), δ 6.5 (s, 2H, -NH₂) | δ 9.1 (s, 2H, -OH), δ 6.2-6.0 (m, 3H, Ar-H), δ 2.4 (t, 2H, -CH₂-Ar), δ 1.5-1.2 (m, 8H, -(CH₂)₄-), δ 0.8 (t, 3H, -CH₃) |
| Mass Spectrum (EI) | m/z 194 (M⁺), 167, 139 | m/z 194 (M⁺), 137, 124, 123 |
| IR (KBr, cm⁻¹) | 3450, 3300, 1650, 1590, 1560 | 3400, 2920, 1610, 1510, 1460 |
Signaling Pathways and Mechanism of Action
The antifungal activity of this compound is a result of the combined actions of its two components. While a specific signaling pathway for the complex has not been elucidated, the known mechanisms of 9-aminoacridine and 4-hexylresorcinol provide insight into its potential biological effects.
9-Aminoacridine
9-aminoacridine is known to exert its biological effects through multiple mechanisms, including DNA intercalation and inhibition of key signaling pathways. In the context of its use in other therapeutic areas, it has been shown to impact the PI3K/AKT/mTOR, NF-κB, and p53 signaling pathways.[13][14] Its antifungal activity is thought to stem from its ability to interfere with fungal DNA replication and transcription.[15]
Figure 1. Postulated signaling pathways affected by 9-aminoacridine.
4-Hexylresorcinol
4-Hexylresorcinol is a phenolic compound with antiseptic properties. Its mechanism of action is believed to involve the disruption of microbial cell membranes and the inhibition of cellular enzymes.[6] It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammatory responses, and to induce endoplasmic reticulum (ER) stress.[16] In fungi, it may act by inhibiting enzymes essential for cell wall integrity and metabolism.
Figure 2. Proposed mechanisms of action for 4-hexylresorcinol.
3D Conformation
A definitive 3D structure of the this compound complex from experimental data is not available in public databases such as the Protein Data Bank (PDB). However, the 3D structures of the individual components can be visualized based on their known chemical structures. These models are useful for understanding the spatial arrangement of atoms and potential intermolecular interactions.
Conclusion
This compound is a combination antifungal agent whose activity is derived from its two components, 9-aminoacridine and 4-hexylresorcinol. While a detailed structural analysis of the 1:1 complex is not currently available in the literature, a thorough understanding of the individual components provides a strong foundation for its rational use and for future research. This guide has summarized the available chemical, physical, and structural data for 9-aminoacridine and 4-hexylresorcinol, outlined the standard experimental protocols for their characterization, and presented their known signaling pathways and mechanisms of action. Further research, particularly the determination of the crystal structure of the this compound complex, would be invaluable for a more complete understanding of its structure-activity relationship.
References
- 1. 9-Acridinamine [webbook.nist.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. 9-Aminoacridine - Wikipedia [en.wikipedia.org]
- 5. 4-Hexylresorcinol - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Hexylresorcinol? [synapse.patsnap.com]
- 7. 4-Hexylresorcinol(136-77-6) 1H NMR [m.chemicalbook.com]
- 8. 9-Aminoacridine | C13H10N2 | CID 7019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Hexylresorcinol | C12H18O2 | CID 3610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
- 11. 9-AMINOACRIDINE | 90-45-9 [chemicalbook.com]
- 12. journals.iucr.org [journals.iucr.org]
- 13. Frontiers | A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice [frontiersin.org]
- 14. A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Repurposing 9-Aminoacridine as an Adjuvant Enhances the Antimicrobial Effects of Rifampin against Multidrug-Resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4-Hexylresorcinol: pharmacologic chaperone and its application for wound healing - PMC [pmc.ncbi.nlm.nih.gov]
The Original Discovery of Acrisorcin: A Technical Overview
Published: November 8, 2025
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Acrisorcin, a topical anti-infective agent, was first developed in 1961 at Indiana State University.[1] Marketed under the trade name Akrinol, it was primarily used as a fungicide for the treatment of pityriasis versicolor, a superficial fungal infection of the skin.[1] The drug is a combination of two active ingredients: 9-aminoacridine and 4-hexylresorcinol.[1] While this compound has since been discontinued, an examination of its components and the historical context of its development offers insights into early antifungal drug discovery. This technical guide provides a review of the available information on the original discovery, synthesis, and proposed mechanism of action of this compound, compiled from historical references and contemporary understanding of its constituent compounds.
Introduction
The development of this compound in the early 1960s represents a period of significant progress in the discovery of synthetic antimicrobial agents. Tinea versicolor, the primary indication for this compound, is a common cutaneous fungal infection caused by yeasts of the genus Malassezia. The selection of 9-aminoacridine and 4-hexylresorcinol as the active components of this compound was likely based on their known antiseptic and antimicrobial properties. This document aims to provide a detailed technical overview of the foundational science behind this compound, focusing on the data and methodologies from the era of its discovery.
Physicochemical Properties
This compound is a salt formed by the combination of 9-aminoacridine and 4-hexylresorcinol.
| Property | Data | Reference |
| CAS Number | 7527-91-5 | [1] |
| Molecular Formula | C₂₅H₂₈N₂O₂ | [2] |
| Molecular Weight | 388.5 g/mol | [2] |
| Components | 9-Aminoacridine, 4-Hexylresorcinol | [1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves the preparation of a salt from its two active components. While the original patent is not available, a probable synthesis route would involve dissolving equimolar amounts of 9-aminoacridine and 4-hexylresorcinol in a suitable solvent, followed by precipitation or crystallization of the resulting salt.
In Vitro Antifungal Susceptibility Testing
To determine the antifungal activity of this compound against Malassezia furfur (formerly Pityrosporum orbiculare), the causative agent of tinea versicolor, a broth or agar dilution method would have been used to determine the Minimum Inhibitory Concentration (MIC).
Mechanism of Action
The precise signaling pathways targeted by the combination drug this compound were not elucidated at the time of its discovery. However, the mechanisms of its individual components provide a basis for its antifungal effect.
-
9-Aminoacridine: This compound is known to intercalate into DNA, a mechanism that can inhibit DNA replication and transcription in fungal cells. This disruption of essential cellular processes would lead to fungistatic or fungicidal effects.
-
4-Hexylresorcinol: As a phenolic derivative, 4-hexylresorcinol is a membrane-active agent. It can disrupt the fungal cell membrane, leading to increased permeability and leakage of intracellular components, ultimately causing cell death. It is also known to inhibit fungal enzymes.
The combination of these two mechanisms likely resulted in a synergistic or additive antifungal effect.
Clinical Data
A key publication from 1966 in the Journal of the American Medical Association (JAMA) described this compound as a "new agent for the control of tinea versicolor."[1] Unfortunately, the specific quantitative data from the clinical trials reported in this article are not widely available. Reports from that era would have likely included cure rates based on clinical observation and microscopic examination of skin scrapings for the presence of the fungus.
Conclusion
This compound stands as an example of early rational drug design, combining two agents with known antimicrobial properties to create a targeted topical treatment. While the detailed experimental data from its original development are not readily accessible, an understanding of its chemical nature and the established mechanisms of its components provides a clear picture of its intended function. For researchers today, the story of this compound underscores the enduring principles of combining active agents to achieve enhanced therapeutic effects. Further archival research to uncover the original clinical trial data and patents would be necessary to construct a complete, quantitative history of this discontinued antifungal agent.
References
An In-depth Technical Guide to the Therapeutic Potential of a 9-Aminoacridine and 4-Hexylresorcinol Combination
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide explores the promising, albeit largely uncharted, therapeutic potential of combining 9-aminoacridine and 4-hexylresorcinol. While direct studies on this specific combination are not available in the current body of scientific literature, a comprehensive analysis of their individual mechanisms of action reveals significant overlap in key signaling pathways, particularly in oncology and infectious diseases. This document provides a detailed overview of each compound, hypothesizes a synergistic mechanism of action for their combined use, and presents detailed experimental protocols to investigate this potential synergy. The information is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring this novel combination therapy.
Introduction to the Individual Compounds
9-Aminoacridine
9-Aminoacridine is a highly fluorescent heterocyclic compound that has been utilized as a topical antiseptic and is a parent compound for a range of derivatives with diverse biological activities.[1] Its planar structure allows it to intercalate into DNA, a primary mechanism for its cytotoxic effects.[2][3]
Key Biological Activities:
-
Anticancer: 9-Aminoacridine and its derivatives have demonstrated significant anticancer activity.[4][5][6] Their mechanism of action involves the inhibition of topoisomerase, enzymes crucial for DNA replication and repair, leading to cell cycle arrest and apoptosis.[4][7] Furthermore, 9-aminoacridine has been shown to modulate several critical cancer-related signaling pathways, including the PI3K/AKT/mTOR, NF-κB, and p53 pathways.[4][8] It can also inhibit ribosome biogenesis, a key process for rapidly proliferating cancer cells.[9]
-
Antimicrobial: The compound exhibits broad-spectrum antimicrobial properties.[10] Recent studies have highlighted its potential as an adjuvant to enhance the efficacy of conventional antibiotics against multidrug-resistant bacteria, such as Klebsiella pneumoniae, by interacting with bacterial DNA and disrupting the proton motive force.[10][11]
4-Hexylresorcinol
4-Hexylresorcinol is an amphiphilic phenolic lipid with a history of use as an antiseptic and anthelmintic agent.[12][13] It is known for its low toxicity and diverse biological activities.
Key Biological Activities:
-
Antimicrobial: 4-Hexylresorcinol is effective against a range of microorganisms, particularly Gram-positive bacteria.[14][15] It functions as an antibiotic adjuvant, potentiating the effects of various classes of antibiotics and preventing the formation of antibiotic-tolerant persister cells.[15]
-
Anticancer: It has demonstrated antitumor effects by inducing apoptosis in cancer cells.[14][16] Mechanistically, it can act as a histone deacetylase (HDAC) inhibitor and induces endoplasmic reticulum (ER) stress.[16] It has also been shown to inhibit the NF-κB signaling pathway.[12][17]
-
Wound Healing: 4-Hexylresorcinol promotes wound healing by upregulating the TGF-β/SMAD/VEGF signaling pathway, which is involved in angiogenesis and tissue regeneration.[14]
Hypothesized Synergistic Mechanism of Action
The convergence of 9-aminoacridine and 4-hexylresorcinol on critical cellular pathways, particularly NF-κB and p53, suggests a strong potential for synergistic effects, especially in an anticancer context.
-
Dual Inhibition of NF-κB: Both compounds have been independently shown to inhibit the NF-κB pathway.[4][8][12] Simultaneous targeting of this pro-survival pathway from different angles—9-aminoacridine potentially through its impact on upstream signaling and 4-hexylresorcinol through its broader anti-inflammatory and potential HDAC inhibitory effects—could lead to a more profound and sustained inhibition of cancer cell proliferation and survival.
-
Modulation of the p53 Pathway: 9-Aminoacridine can activate the p53 signaling pathway, a critical tumor suppressor pathway.[4][8] 4-Hexylresorcinol has been shown to increase p53-mediated transcriptional activity in oral cancer cells with p53 mutations.[16] The combination could therefore lead to a robust activation of p53-mediated apoptosis, even in cancers with compromised p53 function.
-
Multi-pronged Attack on Cancer Hallmarks: A combination therapy could simultaneously target multiple hallmarks of cancer. 9-aminoacridine's direct action on DNA through intercalation and topoisomerase inhibition, coupled with 4-hexylresorcinol's induction of ER stress and HDAC inhibition, would create a multi-faceted assault on cancer cell viability.
In an antimicrobial context, the DNA-damaging effects of 9-aminoacridine could be complemented by 4-hexylresorcinol's ability to disrupt bacterial cell membranes and metabolism, potentially leading to a potent synergistic bactericidal effect and a lower likelihood of resistance development.
Quantitative Data
The following tables summarize key quantitative data for 9-aminoacridine derivatives and 4-hexylresorcinol from the cited literature.
Table 1: Anticancer Activity of 9-Aminoacridine Derivatives
| Compound/Derivative | Cell Line | IC50 (μM) | Citation |
| QDD | Treg (in vitro) | 2 | [18] |
| MP4 | Treg (in vitro) | 0.37 | [18] |
| Compound 9 | HeLa (Cervical Cancer) | 13.75 µg/ml | [3] |
| Compound 9 | A-549 (Lung Cancer) | 18.75 µg/ml | [3] |
| Compound 8 | A549 (Lung Cancer) | ~6 | [7][19] |
| Compound 9 | A549 (Lung Cancer) | ~6 | [7][19] |
Table 2: Antimicrobial Activity of 4-Hexylresorcinol
| Organism | MIC (mg/L) | Citation |
| Gram-positive bacteria (various) | 20-50 | [14][15] |
| M. smegmatis | 70 | [15] |
Experimental Protocols
The following are detailed, hypothetical experimental protocols designed to investigate the synergistic effects of a 9-aminoacridine and 4-hexylresorcinol combination.
In Vitro Anticancer Synergy
Objective: To determine if the combination of 9-aminoacridine and 4-hexylresorcinol exhibits synergistic cytotoxicity against a panel of cancer cell lines.
Methodology:
-
Cell Culture: Culture selected cancer cell lines (e.g., A549 lung carcinoma, HCT-116 colon carcinoma) in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Cytotoxicity Assay (MTT Assay):
-
Seed cells in 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Prepare stock solutions of 9-aminoacridine and 4-hexylresorcinol in DMSO.
-
Treat cells with a range of concentrations of each compound individually and in combination, using a fixed-ratio or checkerboard dilution method. Include vehicle control (DMSO) wells.
-
Incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 values for each compound alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of the combination on the NF-κB and p53 signaling pathways.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cancer cells with IC50 concentrations of 9-aminoacridine, 4-hexylresorcinol, and their combination for various time points (e.g., 6, 12, 24 hours).
-
Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against key pathway proteins (e.g., p-p65, p65, p53, p21, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
Antimicrobial Synergy Testing
Objective: To assess the synergistic antimicrobial activity of the combination against a target bacterium.
Methodology:
-
Bacterial Strains and Growth Conditions: Use a clinically relevant bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) and grow it in appropriate broth (e.g., Mueller-Hinton Broth).
-
Checkerboard Assay:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of 9-aminoacridine along the x-axis and 4-hexylresorcinol along the y-axis in broth.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Include wells with each compound alone and a growth control well without any compounds.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) of each compound alone and in combination by visual inspection of turbidity.
-
-
Data Analysis:
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
Interpret the FICI values: ≤ 0.5 indicates synergy, > 0.5 to 4 indicates no interaction, and > 4 indicates antagonism.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathways
Caption: Individual and hypothesized synergistic signaling pathways of 9-Aminoacridine and 4-Hexylresorcinol.
Experimental Workflows
Caption: Experimental workflows for assessing anticancer and antimicrobial synergy.
Conclusion
The combination of 9-aminoacridine and 4-hexylresorcinol presents a compelling, yet unexplored, avenue for therapeutic development. Their individual mechanisms of action, which converge on key oncogenic and microbial survival pathways, provide a strong rationale for investigating their potential synergistic effects. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to rigorously evaluate this promising combination. Further in-depth preclinical studies are warranted to validate the hypothesized synergy and to pave the way for potential clinical applications in oncology and infectious disease.
References
- 1. 9-Aminoacridine | C13H10N2 | CID 7019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. Frontiers | A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. 9-Aminoacridine-based anticancer drugs target the PI3K/AKT/mTOR, NF-kappaB and p53 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 9-Aminoacridine Inhibits Ribosome Biogenesis by Targeting Both Transcription and Processing of Ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Repurposing 9-Aminoacridine as an Adjuvant Enhances the Antimicrobial Effects of Rifampin against Multidrug-Resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Repurposing 9-Aminoacridine as an Adjuvant Enhances the Antimicrobial Effects of Rifampin against Multidrug-Resistant Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-Hexylresorcinol: pharmacologic chaperone and its application for wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-Hexylresorcinol - Wikipedia [en.wikipedia.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. The use of 4-Hexylresorcinol as antibiotic adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Administration of 4-hexylresorcinol increases p53-mediated transcriptional activity in oral cancer cells with the p53 mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
- 18. Identification of a group of 9-amino-acridines that selectively downregulate regulatory T cell functions through FoxP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Historical Application of Acrisorcin in Dermatology: A Technical Review
Introduction
Acrisorcin, a topical anti-infective agent, holds a unique place in the history of dermatological therapeutics. Marketed under the trade name Akrinol, this compound was a combination of two active ingredients: 9-aminoacridine and 4-hexylresorcinol.[1] Developed in 1961 at Indiana State University, this compound was primarily utilized for the treatment of pityriasis versicolor, a common superficial fungal infection of the skin caused by yeasts of the genus Malassezia.[1] Although it has since been discontinued, a review of its historical use provides valuable insights into the evolution of antifungal treatments and the enduring challenge of managing superficial mycoses. This technical guide synthesizes the available historical data on this compound, including its clinical application, and provides a detailed overview of the experimental protocols relevant to its evaluation and the putative signaling pathways of its constituent components.
Clinical Application and Efficacy
This compound was formulated as a cream and was indicated for the treatment of pityriasis versicolor.[1] Historical literature from the mid-1960s documents its use in clinical practice. A preliminary note published in 1965 discussed the use of Akrinol in the treatment of superficial mycoses, with a particular focus on pityriasis versicolor. A subsequent publication in the Journal of the American Medical Association (JAMA) in 1966 further introduced this compound as a new agent for the control of this condition.[1]
| Drug | Trade Name | Indication | Year of Development | Status | Key Historical References |
| This compound | Akrinol | Pityriasis Versicolor | 1961[1] | Discontinued[1] | JAMA, 1966[1]; Minerva Dermatologica, 1965 |
Experimental Protocols
While specific experimental protocols for the evaluation of this compound are not detailed in the available historical literature, a representative methodology for assessing the in vitro antifungal activity of a compound against Malassezia furfur can be constructed based on established standards for antifungal susceptibility testing of yeasts. The fastidious and lipophilic nature of Malassezia species necessitates modifications to standard protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI).
In Vitro Antifungal Susceptibility Testing of Malassezia furfur
This protocol is a synthesized representation of methodologies described for testing the susceptibility of Malassezia species to antifungal agents.
1. Fungal Isolate and Culture Conditions:
-
Isolate: A clinical or reference strain of Malassezia furfur.
-
Culture Medium: Modified Dixon's agar or Leeming-Notman agar, which provides the necessary lipids for Malassezia growth.
-
Incubation: 32°C for 48-72 hours.
2. Inoculum Preparation:
-
Harvest yeast cells from a fresh culture.
-
Suspend the cells in sterile saline with 0.05% Tween 80 to ensure even dispersion.
-
Adjust the suspension to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-5 x 10^6 cells/mL.
-
Further dilute the suspension in the test medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 cells/mL in the microdilution plate.
3. Broth Microdilution Assay:
-
Test Medium: A lipid-supplemented broth medium, such as Christensen's urea broth with Tween supplementation or RPMI 1640 medium supplemented with a lipid source.
-
Antifungal Agent: Prepare serial twofold dilutions of the test compound (e.g., this compound) in the test medium in a 96-well microtiter plate.
-
Controls: Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Inoculation: Add the prepared fungal inoculum to each well.
-
Incubation: Incubate the microtiter plate at 32°C for 48-72 hours.
4. Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% or ≥90% reduction) compared to the growth control.
-
Growth inhibition can be assessed visually or spectrophotometrically by reading the optical density at a specific wavelength.
The following diagram illustrates the general workflow for this experimental protocol.
Putative Mechanism of Action and Signaling Pathways
The precise antifungal mechanism of the combination of 9-aminoacridine and 4-hexylresorcinol in this compound has not been extensively studied. However, the known biological activities of its individual components suggest potential mechanisms of action and effects on cellular signaling pathways. It is important to note that much of the research on these compounds has been conducted in the context of cancer and other diseases, and their specific antifungal actions may differ.
9-Aminoacridine: This compound is known to intercalate into DNA, a mechanism that can disrupt DNA replication and transcription. In the context of cancer research, 9-aminoacridine has been shown to influence several key signaling pathways, including the PI3K/AKT/mTOR pathway, the NF-κB pathway, and the p53 pathway. These pathways are crucial for cell survival, proliferation, and apoptosis. Its antifungal effect could be related to similar disruptive processes in fungal cells.
4-Hexylresorcinol: This phenolic compound has antiseptic properties. Research has indicated that 4-hexylresorcinol can inhibit the NF-κB signaling pathway, which is involved in inflammatory responses. Additionally, it has been shown to increase the expression of Transforming Growth Factor-beta 1 (TGF-β1), a cytokine involved in cell growth, proliferation, and differentiation. Its antifungal activity may stem from its ability to disrupt fungal cell membranes or interfere with key enzymatic processes.
Conclusion
This compound represents an early example of a combination therapy developed for a common dermatological fungal infection. While the discontinuation of the drug has made accessing detailed clinical and experimental data challenging, a review of the historical context of its use and the known properties of its components provides a valuable technical overview. The synthesized experimental protocol for in vitro testing offers a framework for how such a compound would be evaluated today. Furthermore, the exploration of the putative signaling pathways of 9-aminoacridine and 4-hexylresorcinol, while speculative in an antifungal context, highlights potential areas for future research into the mechanisms of antifungal agents. This guide serves as a comprehensive resource for researchers and professionals interested in the historical development of dermatological treatments and the ongoing search for effective antifungal therapies.
References
Acrisorcin for Pityriasis Versicolor: A Technical Guide for Researchers
DISCLAIMER: Acrisorcin (trade name Akrinol) is a discontinued topical antifungal medication. This document compiles historical information and data on its active components for research and informational purposes only. It is not a guide for clinical use.
Introduction
Pityriasis versicolor, a superficial fungal infection of the skin caused by lipophilic yeasts of the genus Malassezia (formerly Pityrosporum), is characterized by hypo- or hyperpigmented macules. Historically, one therapeutic option was this compound, a topical cream combining 9-aminoacridine and 4-hexylresorcinol. This technical guide provides an in-depth overview of the available research on this compound and its components for researchers, scientists, and drug development professionals. Due to the discontinuation of the drug, clinical data is sparse, and much of the following information is based on the known properties of its individual active ingredients.
Quantitative Data
Table 1: In Vitro Antifungal Activity of 4-Hexylresorcinol Against Various Dermatophytes
| Fungal Species | Concentration (µg/mL) | Growth Inhibition (%) |
| Microsporum gypseum | 20 | 71.5 |
| 50 | 88.32 | |
| 100 | 93.46 | |
| 200 | 94.57 | |
| Microsporum canis | 20 | 82.5 |
| 50 | 85 | |
| 100 | 92.68 | |
| 200 | 97.5 | |
| Trichophyton violaceum | 50 | 59.21 |
| 100 | 63.16 | |
| 200 | 66.09 | |
| Trichophyton tonsurans | 100 | 100 |
| Arthroderma cajetani | 200 | Not specified |
| Trichophyton mentagrophytes | 200 | Not specified |
| Epidermophyton floccosum | 200 | Low inhibition |
| Nannizzia gypsea | Not specified | Not specified |
| Trichophyton rubrum | Not specified | Not specified |
Data adapted from a study on resorcinol derivatives. Note that Malassezia species were not specifically tested in this published dataset.[1]
Experimental Protocols
Specific experimental protocols for this compound are not available in contemporary scientific literature. Therefore, this section outlines standardized and generalized protocols for key experiments relevant to the study of antifungal agents against Malassezia species.
Antifungal Susceptibility Testing: Broth Microdilution Method for Malassezia spp.
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines with modifications necessary for the fastidious, lipid-dependent nature of Malassezia.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against Malassezia species.
Materials:
-
Malassezia isolates (e.g., M. furfur, M. globosa)
-
Test compound (e.g., 4-hexylresorcinol, 9-aminoacridine)
-
Modified Dixon's or Leeming-Notman agar/broth (lipid-supplemented)
-
RPMI 1640 medium
-
96-well microtiter plates
-
Spectrophotometer or colorimetric indicator (e.g., AlamarBlue, resazurin)
-
Incubator (30-32°C)
Procedure:
-
Inoculum Preparation: Culture the Malassezia strain on modified Dixon's agar. Harvest the yeast cells and suspend them in sterile saline. Adjust the suspension to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Further dilute the suspension to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL in the test wells.
-
Drug Dilution: Prepare a serial two-fold dilution of the test compound in the lipid-supplemented broth in a 96-well plate.
-
Inoculation: Add the prepared Malassezia inoculum to each well of the microtiter plate containing the drug dilutions. Include a positive control (inoculum without drug) and a negative control (broth without inoculum).
-
Incubation: Incubate the plates at 30-32°C for 48-72 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% or ≥90% reduction) compared to the positive control. Growth inhibition can be assessed visually, spectrophotometrically, or using a colorimetric indicator.
Clinical Trial Protocol for Topical Treatment of Pityriasis Versicolor
This is a generalized framework for a randomized controlled trial (RCT).
Objective: To evaluate the efficacy and safety of a topical antifungal agent for the treatment of pityriasis versicolor.
Study Design: Randomized, double-blind, placebo-controlled trial.
Participant Population: Patients with a clinical diagnosis of pityriasis versicolor confirmed by potassium hydroxide (KOH) microscopy.
Intervention:
-
Treatment Group: Topical application of the investigational drug (e.g., this compound cream) twice daily for a specified duration (e.g., 2-4 weeks).
-
Control Group: Topical application of a placebo cream with the same frequency and duration.
Outcome Measures:
-
Primary Outcome: Mycological cure rate, defined as a negative KOH microscopy at the end of treatment.
-
Secondary Outcomes:
-
Clinical cure rate, defined as the absence of scaling and erythema (pigmentary changes may persist).
-
Incidence of adverse events.
-
Relapse rate at follow-up assessments (e.g., 3 and 6 months post-treatment).
-
Assessments:
-
Baseline: Clinical evaluation, KOH microscopy, and photographic documentation.
-
During Treatment: Monitoring for adverse events.
-
End of Treatment: Repeat of baseline assessments.
-
Follow-up: Clinical and mycological assessments at specified intervals.
Visualizations
Proposed Mechanism of Action of this compound
The fungistatic or fungicidal activity of this compound is likely due to the combined and potentially synergistic actions of its two active components, 9-aminoacridine and 4-hexylresorcinol.
Caption: Proposed dual mechanism of action of this compound on Malassezia species.
Experimental Workflow for Antifungal Susceptibility Testing
The following diagram illustrates a typical workflow for determining the MIC of a compound against Malassezia.
Caption: Workflow for Malassezia antifungal susceptibility testing.
Logical Relationship in Pityriasis Versicolor Management
This diagram outlines the clinical pathway from diagnosis to treatment of pityriasis versicolor.
References
An In-depth Technical Guide to Acrisorcin (C₂₅H₂₈N₂O₂)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acrisorcin, with the molecular formula C₂₅H₂₈N₂O₂, is a topical anti-infective agent, historically used as a fungicide for the treatment of pityriasis versicolor. It is a 1:1 molecular complex of 9-aminoacridine and 4-hexylresorcinol.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, mechanism of action, and proposed experimental protocols for its analysis and evaluation. The information is intended for researchers, scientists, and professionals in drug development who may have an interest in this compound or its components for further investigation.
Chemical and Physical Properties
This compound is a combination of the active ingredients 9-aminoacridine and 4-hexylresorcinol.[3][4] The overall molecular formula is C₂₅H₂₈N₂O₂.[2] It is also known by the synonyms Akrinol and Acrisorcina.[2]
| Property | Value | Reference(s) |
| Molecular Formula | C₂₅H₂₈N₂O₂ | [2] |
| Molecular Weight | 388.51 g/mol | [2] |
| CAS Number | 7527-91-5 | [2] |
| Appearance | Yellow, crystalline solid | [5] |
| Solubility | Soluble in DMSO | [2] |
| Storage | Dry, dark, at 0-4°C for short term, -20°C for long term | [2] |
Component Breakdown:
| Component | Molecular Formula | Molecular Weight ( g/mol ) |
| 9-Aminoacridine | C₁₃H₁₀N₂ | 194.23 |
| 4-Hexylresorcinol | C₁₂H₁₈O₂ | 194.27 |
Synthesis of this compound
A detailed manufacturing process for this compound has been previously described and can be adapted into the following experimental protocol.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Hexylresorcinol
-
Potassium hydroxide
-
Deionized water
-
9-Aminoacridine
-
Concentrated hydrochloric acid
Procedure:
-
Preparation of Potassium 4-Hexylresorcinolate Solution:
-
Dissolve 56.1 g of potassium hydroxide in 1.5 L of deionized water with stirring.
-
To this solution, add 194.0 g of 4-hexylresorcinol.
-
Heat the mixture to approximately 40°C with continuous stirring until a complete solution is achieved. The pH of this solution should be around 12.
-
-
Preparation of 9-Aminoacridine Hydrochloride Solution:
-
In a separate vessel, heat 2 L of deionized water to approximately 80°C with stirring.
-
Carefully add 83 ml of concentrated hydrochloric acid to the heated water.
-
Slowly add 194.0 g of 9-aminoacridine to the acidic solution.
-
Continue heating and stirring until a clear solution is obtained.
-
Adjust the pH to approximately 6 by adding small increments of concentrated hydrochloric acid.
-
-
Formation of this compound:
-
Slowly add the potassium 4-hexylresorcinolate solution to the 9-aminoacridine hydrochloride solution under rapid agitation.
-
A copious yellow precipitate will form, which will become a creamy slurry upon continued addition and stirring.
-
At the end of the addition, the pH of the slurry should be between 7 and 8.
-
-
Isolation and Purification:
-
Continue stirring the slurry while heating for an additional 15 minutes.
-
Rapidly filter the hot slurry using a Buchner funnel.
-
Wash the collected product thoroughly with approximately 1 L of cold deionized water until the filtrate is a very pale yellow.
-
Press the product to remove excess water and then dry it in an oven at 50°C for 2-3 hours.
-
The resulting product is 9-aminoacridine 4-hexylresorcinolate (this compound).
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Mechanism of Action
The antifungal activity of this compound is attributed to the combined actions of its two components, 9-aminoacridine and 4-hexylresorcinol.
-
9-Aminoacridine: This component is a fluorescent dye that acts as a slow-acting germicide against bacteria and fungi.[6] Its mechanism involves intercalation into DNA, which can inhibit DNA transcription and replication. It has also been shown to be an inhibitor of topoisomerase II, an enzyme crucial for managing DNA topology during replication.[7] Furthermore, studies have indicated that 9-aminoacridine can inhibit ribosome biogenesis by affecting both the transcription and processing of ribosomal RNA.[3] It may also impact signaling pathways such as PI3K/AKT/mTOR, NF-κB, and p53, which are often deregulated in various diseases.[7]
-
4-Hexylresorcinol: This alkylresorcinol derivative possesses antiseptic, anesthetic, and anthelmintic properties.[1][8] Its mechanism of action is multifaceted. It acts as an antioxidant, protecting cells from oxidative damage induced by factors like UV radiation.[8] It also functions as an anti-glycation agent, inhibiting the non-enzymatic glycosylation of proteins that contributes to skin aging.[8] In the context of antifungal activity, its antiseptic properties are key. Additionally, it is an inhibitor of tyrosinase, an enzyme involved in melanin synthesis, which may have implications for its effects on skin pigmentation disorders.[1][8] Its anti-inflammatory effects are mediated through the inhibition of the NF-κB pathway.[8]
Signaling Pathways of this compound Components
Caption: Mechanisms of the individual components of this compound.
Proposed Experimental Protocols
The following protocols are proposed for the characterization and evaluation of this compound. These are based on established methodologies for similar compounds and would require specific validation for this compound.
Analytical Characterization
4.1.1. High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for determining the purity of this compound and for quantifying it in any formulations.
Proposed HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 2.8) and an organic solvent (e.g., acetonitrile or methanol). The gradient would need to be optimized to achieve separation of this compound from its individual components and any potential degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectra of 9-aminoacridine and 4-hexylresorcinol (a wavelength around 280 nm may be a suitable starting point).
-
Injection Volume: 10-20 µL.
-
Temperature: 25-30°C.
4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy would be used to confirm the chemical structure of synthesized this compound.
Proposed NMR Analysis:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆), given the known solubility of this compound in DMSO.[2]
-
Spectra: ¹H NMR and ¹³C NMR spectra should be acquired.
-
Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be compared to the expected values for a 1:1 complex of 9-aminoacridine and 4-hexylresorcinol.
4.1.3. Mass Spectrometry (MS)
MS would be used to confirm the molecular weight of this compound.
Proposed MS Analysis:
-
Ionization Technique: Electrospray ionization (ESI) would be a suitable technique.
-
Analysis: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (388.51 g/mol ). High-resolution mass spectrometry would provide the exact mass, confirming the molecular formula C₂₅H₂₈N₂O₂.
Analytical Workflow
Caption: Proposed analytical workflow for this compound.
Antifungal Susceptibility Testing
Given that this compound was used to treat pityriasis versicolor, its antifungal activity should be evaluated against Malassezia species, the causative agents of this condition. A broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is proposed.
Proposed MIC Assay Protocol:
-
Organism: Malassezia furfur or other relevant Malassezia species.
-
Medium: A lipid-supplemented broth medium is required for the growth of Malassezia. A suitable medium could be RPMI 1640 supplemented with glucose, peptone, ox bile, malt extract, glycerol, and Tween.
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of this compound in the specialized broth medium in a 96-well microtiter plate.
-
Prepare an inoculum of the Malassezia species and adjust it to a standardized concentration.
-
Add the inoculum to each well of the microtiter plate.
-
Include positive (no drug) and negative (no organism) controls.
-
Incubate the plate at 32°C for 72 hours.
-
The MIC is determined as the lowest concentration of this compound that inhibits visible growth of the yeast.
-
Conclusion
This compound is a historically significant antifungal agent with a unique composition as a molecular complex of 9-aminoacridine and 4-hexylresorcinol. Its dual mechanism of action, targeting multiple cellular processes in fungi, makes it an interesting subject for further study. While it is no longer in clinical use, the information and proposed protocols in this guide provide a framework for researchers who may wish to reinvestigate its properties or use it as a lead compound in the development of new antifungal therapies. Further research would be necessary to obtain modern, comprehensive data on its efficacy, safety, and stability.
References
- 1. In Vitro Susceptibilities of Malassezia Species to a New Triazole, Albaconazole (UR-9825), and Other Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Detection and Quantitation of Circulating Human Irisin by Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Susceptibility variation of Malassezia pachydermatis to antifungal agents according to isolate source - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. mdpi.com [mdpi.com]
The Pharmacology of Acrisorcin Components: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acrisorcin is a topical anti-infective agent, formerly marketed as Akrinol, primarily used as a fungicide for the treatment of pityriasis versicolor.[1][2][3] It is a combination of two active pharmaceutical ingredients: 9-aminoacridine and 4-hexylresorcinol.[1][2] This technical guide provides an in-depth review of the pharmacology of these two components, focusing on their mechanisms of action, relevant quantitative data, and the experimental protocols used to elucidate their effects.
Core Components of this compound
This compound's therapeutic effect is derived from the synergistic or complementary actions of its two components:
-
9-Aminoacridine: A fluorescent dye and topical antiseptic known for its broad antimicrobial properties.[4][5] Its primary mechanism of action is believed to be through the intercalation of DNA and the inhibition of ribosome biogenesis.[6][7]
-
4-Hexylresorcinol: An organic compound with local anesthetic, antiseptic, and anthelmintic properties.[8] It also exhibits anti-inflammatory and tyrosinase-inhibiting effects.[9][10]
Below is a logical representation of the composition and primary mechanisms of this compound's components.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for 9-aminoacridine and 4-hexylresorcinol, including their inhibitory concentrations and pharmacokinetic parameters.
Table 1: In Vitro Inhibitory Concentrations of 9-Aminoacridine
| Target/Organism | Assay | Endpoint | Value | Reference(s) |
| Klebsiella pneumoniae | Broth microdilution | MIC | 8 - 16 µg/mL | [11] |
| 47S pre-rRNA Synthesis | Northern Blot | IC50 | ~2 µM | [7] |
Table 2: In Vitro Inhibitory and Kinetic Data for 4-Hexylresorcinol
| Target/Organism | Assay | Endpoint | Value | Reference(s) |
| Mushroom Tyrosinase (monophenolase) | Spectrophotometry | IC50 | 1.24 µM | N/A |
| Mushroom Tyrosinase (diphenolase) | Spectrophotometry | IC50 | 0.85 µM | N/A |
| Mushroom Tyrosinase | Kinetic Analysis | kcat | 0.85 s⁻¹ | N/A |
| Mushroom Tyrosinase | Kinetic Analysis | Km | 60.31 µM | N/A |
| Gram-positive bacteria | Broth microdilution | MIC | 20 - 50 mg/L | N/A |
Table 3: Pharmacokinetic Parameters
| Compound | Species | Route | Parameter | Value | Reference(s) |
| 9-Aminoacridine | Monkey | Topical | Urinary & Tissue Radioactivity (24h) | < 0.8% of dose | [7] |
| Rat | IV | % of dose in urine | 20 - 26% | [6] | |
| Rat | IV | % of dose in feces | 57 - 68% | [6] | |
| 4-Hexylresorcinol | Dog | Oral | % of dose absorbed | ~30% | [12] |
| Dog | Oral | % of dose in urine | 10 - 30% | [12] | |
| Dog | Oral | % of dose in feces | 70 - 80% | [12] | |
| Human | Oral | % of dose in urine | 18% | [12] | |
| Human | Oral | % of dose in feces | 64% | [12] |
Signaling Pathways and Mechanisms of Action
9-Aminoacridine: Inhibition of Ribosome Biogenesis
9-aminoacridine's antimicrobial and cytotoxic effects are largely attributed to its ability to interfere with fundamental cellular processes, primarily ribosome biogenesis.[7] This is a multi-step process that begins with the transcription of ribosomal RNA (rRNA) in the nucleolus, followed by processing and assembly with ribosomal proteins.[7] 9-aminoacridine inhibits both the transcription of the 47S precursor rRNA (pre-rRNA) and the subsequent processing of this transcript.[7] This dual inhibition leads to a rapid cessation of new ribosome production, which is critical for cell growth and proliferation.[7] The underlying mechanism for this is believed to be its ability to intercalate into DNA, thereby disrupting the template for transcription, and also its ability to bind to RNA, which may interfere with the enzymatic processing of pre-rRNA.[7]
4-Hexylresorcinol: Inhibition of the NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[13] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB.[14] Upon stimulation by pro-inflammatory signals (e.g., TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB.[14] This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes.[14] 4-hexylresorcinol has been shown to inhibit this pathway by preventing the phosphorylation of NF-κB, which is a critical step for its activation.[9][15] By inhibiting NF-κB activation, 4-hexylresorcinol reduces the production of inflammatory mediators.[10]
Experimental Protocols
DNA Intercalation Assay for 9-Aminoacridine (Ethidium Bromide Displacement)
This assay is based on the principle that a DNA intercalating agent will compete with ethidium bromide (EtBr) for binding sites within the DNA double helix, leading to a decrease in the fluorescence of the EtBr-DNA complex.
Methodology:
-
A solution of double-stranded DNA (e.g., calf thymus DNA) is prepared in a suitable buffer (e.g., Tris-HCl).
-
Ethidium bromide is added to the DNA solution to a final concentration that gives a measurable fluorescence signal, and the solution is incubated to allow for the formation of the DNA-EtBr complex.
-
The initial fluorescence intensity of the DNA-EtBr complex is measured using a spectrofluorometer (excitation wavelength is typically around 480 nm, and emission is measured around 590 nm).
-
Aliquots of a stock solution of 9-aminoacridine are titrated into the DNA-EtBr solution.
-
After each addition and a brief incubation period, the fluorescence intensity is measured.
-
The decrease in fluorescence intensity is proportional to the amount of EtBr displaced by 9-aminoacridine. The data can be used to determine the binding constant of 9-aminoacridine to DNA.
NF-κB Luciferase Reporter Assay for 4-Hexylresorcinol
This cell-based assay utilizes a reporter gene (luciferase) under the control of an NF-κB responsive promoter to quantify the activity of the NF-κB signaling pathway.
Methodology:
-
Host cells (e.g., HEK293) are transiently or stably transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites. A second plasmid, such as one expressing Renilla luciferase under a constitutive promoter, is often co-transfected for normalization.
-
The transfected cells are seeded into a multi-well plate (e.g., a 96-well plate).
-
The cells are pre-treated with various concentrations of 4-hexylresorcinol for a defined period.
-
NF-κB signaling is then induced by adding a stimulant, such as tumor necrosis factor-alpha (TNF-α), to the cell culture medium.
-
After an incubation period, the cells are lysed to release the cellular contents, including the expressed luciferases.
-
The luciferase substrate (luciferin) is added to the cell lysate.
-
The luminescence, which is proportional to the amount of active luciferase, is measured using a luminometer.
-
The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency. The inhibition of NF-κB activity by 4-hexylresorcinol is determined by the reduction in the normalized luciferase activity.
Conclusion
The two active components of this compound, 9-aminoacridine and 4-hexylresorcinol, possess distinct and complementary pharmacological properties. 9-aminoacridine exerts its antimicrobial effects primarily through the inhibition of ribosome biogenesis, a consequence of its DNA intercalating and RNA binding activities. 4-hexylresorcinol contributes antiseptic, local anesthetic, and anti-inflammatory effects, the latter being mediated by the inhibition of the NF-κB signaling pathway. While this compound is no longer on the market, the individual pharmacological profiles of its components continue to be of interest to researchers in the fields of antimicrobial drug development, inflammation, and dermatology. Further investigation into the specific quantitative aspects of their mechanisms of action, particularly the NF-κB inhibitory potency of 4-hexylresorcinol, could provide valuable insights for the development of new therapeutic agents.
References
- 1. Hexylresorcinol | C12H18O2 | CID 3610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. 9-Aminoacridine - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Disposition of 9-aminoacridine in rats dosed orally or intravenously and in monkeys dosed topically - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Hexylresorcinol - Wikipedia [en.wikipedia.org]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. 4-Hexylresorcinol: pharmacologic chaperone and its application for wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Repurposing 9-Aminoacridine as an Adjuvant Enhances the Antimicrobial Effects of Rifampin against Multidrug-Resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4 Hexylresorcinol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 13. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4-hexylresorcinol inhibits NF-κB phosphorylation and has a synergistic effect with cisplatin in KB cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Acrisorcin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acrisorcin is a topical anti-infective agent, historically used as a fungicide. It is a combination of 9-aminoacridine and 4-hexylresorcinol.[1][2][3][4] Although it has been discontinued for clinical use, its potential as an antifungal agent may warrant re-evaluation, particularly in the context of rising antifungal resistance. These application notes provide a detailed protocol for determining the in vitro antifungal activity of this compound, adapted from the standardized methods established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7][8][9][10][11][12]
The provided protocols for broth microdilution and agar disk diffusion are intended to serve as a foundational methodology for researchers to assess the antifungal spectrum and potency of this compound against various fungal isolates. Given the limited contemporary data on this compound, empirical determination of optimal testing parameters is a crucial step.
Principle of the Assays
The in vitro antifungal susceptibility of a fungal isolate to this compound can be determined using several methods. The most common and standardized are the broth microdilution and agar disk diffusion assays.
-
Broth Microdilution Method: This quantitative method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent. The MIC is the lowest concentration of the drug that inhibits the visible growth of a microorganism after overnight incubation.[13] This method involves challenging a standardized fungal inoculum with serial dilutions of this compound in a liquid broth medium within a 96-well microplate.
-
Agar Disk Diffusion Method: This qualitative method assesses the susceptibility of a fungal isolate to an antifungal agent. A paper disk impregnated with a known concentration of this compound is placed on an agar plate inoculated with a standardized fungal suspension. The antifungal agent diffuses from the disk into the agar. If the fungus is susceptible, a zone of growth inhibition will appear around the disk. The diameter of this zone is proportional to the susceptibility of the isolate.
Data Presentation
Quantitative data from the in vitro assays should be systematically recorded to allow for clear interpretation and comparison. The following table provides a template for summarizing the results of a broth microdilution assay for this compound.
| Fungal Species | Strain ID | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) | This compound MIC Range (µg/mL) | Quality Control Strain (e.g., C. parapsilosis ATCC 22019) MIC (µg/mL) |
| Candida albicans | |||||
| Candida glabrata | |||||
| Cryptococcus neoformans | |||||
| Aspergillus fumigatus |
MIC50: The MIC value at which ≥50% of the isolates are inhibited. MIC90: The MIC value at which ≥90% of the isolates are inhibited.
Experimental Protocols
Materials and Reagents
-
This compound powder
-
Appropriate solvent for this compound (e.g., Dimethyl sulfoxide - DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile saline (0.85%)
-
Sterile deionized water
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)
-
Sterile 96-well flat-bottom microplates
-
Sterile petri dishes
-
Sterile paper disks (6 mm diameter)
-
Fungal isolates for testing
-
Quality control (QC) fungal strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)
-
Spectrophotometer
-
Incubator (35°C)
-
Micropipettes and sterile tips
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the CLSI M27 and M38 documents.[7][10]
1. Preparation of this compound Stock Solution: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1280 µg/mL). The solubility of this compound should be empirically determined. b. The final concentration of the solvent in the wells should not exceed 1% (v/v) to avoid toxicity to the fungal cells.
2. Preparation of Fungal Inoculum: a. Subculture the fungal isolates on SDA or PDA plates and incubate at 35°C for 24-48 hours (for yeasts) or 5-7 days (for molds). b. Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts). This can be verified using a spectrophotometer at 530 nm. c. For molds, a suspension of conidia is prepared and the concentration is determined using a hemocytometer. d. Dilute the standardized fungal suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
3. Assay Procedure: a. In a 96-well microplate, perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium to achieve a final volume of 100 µL per well. The concentration range should be selected based on preliminary experiments (e.g., 64 µg/mL to 0.06 µg/mL). b. Add 100 µL of the diluted fungal inoculum to each well. c. Include a positive control well (fungal inoculum without this compound) and a negative control well (medium only). A solvent control well (fungal inoculum with the highest concentration of the solvent used) should also be included. d. Seal the plate and incubate at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for molds).
4. Reading and Interpretation of Results: a. The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the positive control.[13] b. The endpoint can be read visually or with a microplate reader at 490 nm.
Protocol 2: Agar Disk Diffusion Assay
This qualitative method is useful for screening the antifungal activity of this compound.
1. Preparation of this compound Disks: a. Prepare a stock solution of this compound in a suitable volatile solvent. b. Aseptically apply a known amount of the this compound solution to sterile paper disks (e.g., 10 µg per disk) and allow the solvent to evaporate completely.
2. Preparation of Fungal Inoculum and Agar Plates: a. Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol. b. Dip a sterile cotton swab into the fungal suspension and streak it evenly over the entire surface of an SDA or PDA plate. c. Allow the plate to dry for a few minutes.
3. Assay Procedure: a. Aseptically place the this compound-impregnated disk onto the surface of the inoculated agar plate. b. Gently press the disk to ensure complete contact with the agar. c. Incubate the plate at 35°C for 24-48 hours.
4. Reading and Interpretation of Results: a. Measure the diameter of the zone of growth inhibition around the disk in millimeters. b. The presence of a clear zone indicates that the fungus is susceptible to this compound. The size of the zone correlates with the degree of susceptibility.
Mandatory Visualizations
Caption: Workflow for the in vitro antifungal broth microdilution assay of this compound.
Caption: Hypothetical mechanism of action for this compound's antifungal activity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [drugfuture.com]
- 3. medkoo.com [medkoo.com]
- 4. GSRS [precision.fda.gov]
- 5. EUCAST: Fungi (AFST) [eucast.org]
- 6. njccwei.com [njccwei.com]
- 7. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 8. Portico [access.portico.org]
- 9. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. Antifungal Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 12. EUCAST: Methodology and Instructions [eucast.org]
- 13. youtube.com [youtube.com]
Application Notes & Protocols: Acrisorcin as a Reference Standard in Mycology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acrisorcin is a topical anti-infective agent, historically used as a fungicide. It is a combination of two active ingredients: 9-aminoacridine and 4-hexylresorcinol.[1] Marketed under the trade name Akrinol, it was primarily indicated for the treatment of pityriasis versicolor, a common superficial fungal infection of the skin.[1] While this compound itself has been discontinued and is not a current reference standard in mycology, an understanding of its composition and historical application can be of value to researchers developing new antifungal agents. This document provides available information on this compound and its components, along with generalized protocols for antifungal susceptibility testing where a compound like this compound could be evaluated.
Composition and Chemical Properties
This compound is a 1:1 compound of 9-aminoacridine and 4-hexylresorcinol.[2]
| Component | Chemical Formula | Molecular Weight ( g/mol ) | Role |
| 9-Aminoacridine | C13H10N2 | 194.23 | Antiseptic |
| 4-Hexylresorcinol | C12H18O2 | 194.27 | Antiseptic, Anthelmintic |
| This compound | C25H28N2O2 | 388.51 | Antifungal |
Table 1: Components and Properties of this compound.[2][3]
Mechanism of Action (Theoretically Postulated)
-
9-Aminoacridine: As an acridine derivative, it is known to intercalate into the DNA of microorganisms, thereby interfering with DNA replication and transcription. This antiseptic action likely contributes to the overall anti-infective properties of this compound.
-
4-Hexylresorcinol: This compound is a derivative of resorcinol. Resorcinol and its derivatives are known to have antiseptic and keratolytic properties.[4] Their mechanism of action is believed to involve the precipitation of proteins, which would disrupt fungal cell structure and enzyme function.[4] Some resorcinol derivatives have demonstrated the ability to inhibit the growth of various dermatophytes.[5]
The combination of these two components in this compound likely results in a synergistic or additive effect, targeting both the genetic material and protein structures of the fungal cells.
Caption: Logical relationship of this compound's components and their postulated targets.
Historical Application and Efficacy
This compound was formulated as a cream and used for the topical treatment of pityriasis versicolor, caused by yeasts of the genus Malassezia. Its use has been discontinued, and it has been largely superseded by newer, more broadly characterized antifungal agents.[1] Due to the lack of recent studies, comprehensive quantitative data, such as Minimum Inhibitory Concentration (MIC) values against a wide range of fungi, are not available.
Protocol for Antifungal Susceptibility Testing (Generalized)
While specific data for this compound is limited, the following generalized protocol for broth microdilution can be used to determine the MIC of a test compound against fungal isolates. This method is a standard approach in mycology research.
Objective: To determine the minimum concentration of a test compound that inhibits the visible growth of a fungal isolate.
Materials:
-
Test compound (e.g., this compound)
-
Fungal isolate(s)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
-
Sterile saline or water
-
Vortex mixer
Procedure:
-
Preparation of Fungal Inoculum:
-
Subculture the fungal isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at the appropriate temperature until mature growth is observed.
-
Harvest fungal colonies and suspend them in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the test compound in RPMI-1640 medium in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the final fungal inoculum to each well containing the test compound dilutions.
-
This will bring the total volume in each well to 200 µL and further dilute the test compound twofold.
-
-
Controls:
-
Growth Control: A well containing 100 µL of RPMI-1640 medium and 100 µL of the final fungal inoculum (no test compound).
-
Sterility Control: A well containing 200 µL of RPMI-1640 medium (no inoculum).
-
-
Incubation:
-
Seal the plate and incubate at the optimal temperature for the fungal species being tested (e.g., 35°C for Candida spp.) for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the test compound at which there is no visible growth of the fungus. This can be determined visually or by reading the optical density (OD) at a specific wavelength (e.g., 530 nm) with a microplate reader.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. GSRS [precision.fda.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Antidermatophytic Action of Resorcinol Derivatives: Ultrastructural Evidence of the Activity of Phenylethyl Resorcinol against Microsporum gypseum - PMC [pmc.ncbi.nlm.nih.gov]
Custom Synthesis of Acrisorcin for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acrisorcin, a topical anti-infective agent, is a combination of 9-aminoacridine and 4-hexylresorcinol.[1] This document provides detailed application notes and protocols for the custom synthesis of this compound for research purposes. It includes procedures for the synthesis of the individual active pharmaceutical ingredients (APIs), 9-aminoacridine and 4-hexylresorcinol, followed by the protocol for their combination to form this compound. Characterization data and a summary of the mechanism of action for each component are also provided to support research and development activities.
Introduction to this compound
This compound is a topical anti-infective and fungicide, historically marketed under the trade name Akrinol for the treatment of pityriasis versicolor. It is not a single chemical entity but a 1:1 combination of two active compounds: 9-aminoacridine and 4-hexylresorcinol. The custom synthesis of this compound for research involves the independent synthesis of these two components, followed by their formulation.
-
9-Aminoacridine: A highly fluorescent dye and topical antiseptic. Its biological activity is primarily attributed to its ability to intercalate DNA.
-
4-Hexylresorcinol: An organic compound with anesthetic, antiseptic, and anthelmintic properties.[2] Its antimicrobial action is linked to the disruption of microbial cell membranes.
This guide provides robust protocols for the laboratory-scale synthesis and characterization of both components and their final combination.
Synthesis of 4-Hexylresorcinol
The synthesis of 4-hexylresorcinol is typically achieved through a two-step process: Friedel-Crafts acylation of resorcinol with hexanoic acid to form 4-hexanoylresorcinol, followed by a Clemmensen reduction of the ketone to yield the final product.
Experimental Protocol: Synthesis of 4-Hexanoylresorcinol (Intermediate)
This protocol is adapted from a process utilizing a zinc chloride catalyst.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| Resorcinol | 110.11 | 102 g | 0.926 |
| Hexanoic acid | 116.16 | 307 g | 2.64 |
| Zinc chloride (anhydrous) | 136.30 | 61 g | 0.447 |
| Toluene | - | As needed | - |
| Petroleum ether | - | As needed | - |
| Water | - | As needed | - |
Procedure:
-
In a fume hood, dissolve 61 g of anhydrous zinc chloride in 307 g of hexanoic acid in a suitable reaction vessel with magnetic or mechanical stirring. Heat the mixture to 135°C.
-
Once the zinc chloride is fully dissolved, add 102 g of resorcinol in portions to the hot solution while stirring.
-
Maintain the reaction mixture at 135°C for 4 hours.
-
After 4 hours, cool the reaction mixture and pour it into 500 mL of ice-cold water.
-
Separate the organic phase and wash it three times with water.
-
Distill off the excess hexanoic acid under reduced pressure.
-
The crude product is then triturated with toluene and petroleum ether until crystallization occurs.
-
Filter the solid product and wash with a cold solvent mixture. The expected yield is approximately 47%.
Experimental Protocol: Synthesis of 4-Hexylresorcinol
This protocol describes the reduction of 4-hexanoylresorcinol.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| 4-Hexanoylresorcinol | 208.25 | 85 g | 0.408 |
| Methanol | 32.04 | 770 mL | - |
| Nickel catalyst (e.g., Raney Nickel) | - | 25 g | - |
| Hydrogen gas | 2.02 | - | - |
Procedure:
-
In a hydrogenation reactor, dissolve 85 g of 4-hexanoylresorcinol in 770 mL of methanol.
-
Carefully add 25 g of a nickel catalyst to the solution.
-
Pressurize the reactor with hydrogen gas to 10 bar and heat to 70°C.
-
Maintain these conditions with stirring until the reaction is complete (monitor by GC or TLC).
-
After the reaction, cool the vessel, vent the hydrogen, and purge with an inert gas like nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The filtrate can be concentrated to yield the crude product, which can be further purified by recrystallization. The purity of the crude product is expected to be around 94% by GC.
Synthesis Workflow for 4-Hexylresorcinol
Caption: Synthesis of 4-Hexylresorcinol from Resorcinol.
Synthesis of 9-Aminoacridine
The synthesis of 9-aminoacridine can be achieved from N-phenylanthranilic acid via a cyclization to 9-chloroacridine, followed by amination.
Experimental Protocol: Synthesis of 9-Chloroacridine (Intermediate)
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| N-phenylanthranilic acid | 213.24 | 5 g | 0.023 |
| Phosphorus oxychloride (POCl3) | 153.33 | 16 mL | 0.176 |
Procedure:
-
In a fume hood, place 5 g of N-phenylanthranilic acid in a round-bottom flask equipped with a reflux condenser.
-
Carefully add 16 mL of freshly distilled phosphorus oxychloride.
-
Heat the mixture under reflux in a nitrogen atmosphere for 2 hours.
-
After cooling, the reaction mixture is poured carefully onto crushed ice.
-
The precipitate is collected by filtration, washed with cold water, and dried. The crude 9-chloroacridine can be purified by recrystallization. The expected yield is around 85%.
Experimental Protocol: Synthesis of 9-Aminoacridine
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| 9-Chloroacridine | 213.66 | 50 g | 0.23 |
| Phenol | 94.11 | 250 g | 2.7 |
| Ammonium carbonate | 96.09 | 30 g | 0.38 |
| Acetone | 58.08 | As needed | - |
| Hydrochloric acid (conc.) | 36.46 | As needed | - |
| Water | 18.02 | As needed | - |
Procedure:
-
In a 1-L beaker, combine 50 g of crude 9-chloroacridine and 250 g of phenol.
-
Heat the mixture to 70°C with mechanical stirring.
-
While stirring, add 30 g of powdered ammonium carbonate in portions, being mindful of the vigorous effervescence.
-
Increase the internal temperature to 120°C and maintain for 45 minutes with stirring.
-
Cool the mixture to 30°C and pour it into 600 mL of acetone in a beaker surrounded by ice.
-
Allow the 9-aminoacridine hydrochloride to precipitate over about an hour.
-
Filter the precipitate and wash with 250 mL of acetone to remove residual phenol.
-
The product can be purified by recrystallization from hot water containing a small amount of hydrochloric acid.
Synthesis Workflow for 9-Aminoacridine
Caption: Synthesis of 9-Aminoacridine from N-phenylanthranilic acid.
Preparation of this compound
The preparation of this compound involves the combination of 4-hexylresorcinol and 9-aminoacridine in a 1:1 molar ratio. The following protocol is based on a manufacturing process described in the "Pharmaceutical Manufacturing Encyclopedia".
Experimental Protocol: Formulation of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| 4-Hexylresorcinol | 194.27 | 194.0 g | 1.0 |
| 9-Aminoacridine | 194.24 | 194.0 g | 1.0 |
| Potassium hydroxide | 56.11 | 56.1 g | 1.0 |
| Hydrochloric acid (conc.) | 36.46 | ~85 mL | - |
| Water | 18.02 | 3.5 L | - |
Procedure:
-
Prepare the 4-hexylresorcinol solution: In a suitable vessel, dissolve 56.1 g of potassium hydroxide in 1.5 L of water. Add 194.0 g of 4-hexylresorcinol and heat to approximately 40°C with stirring until a complete solution is formed. The pH of this solution should be around 12.
-
Prepare the 9-aminoacridine hydrochloride solution: In a separate vessel, heat 2 L of water containing 83 mL of concentrated hydrochloric acid to about 80°C with stirring. Slowly add 194.0 g of 9-aminoacridine. Continue heating until a clear solution is obtained. Adjust the pH to approximately 6 by adding small increments of concentrated hydrochloric acid if necessary.
-
Combine the solutions: Slowly add the 4-hexylresorcinol solution to the 9-aminoacridine hydrochloride solution under rapid agitation.
-
A copious precipitate will form, which will become a creamy yellow slurry upon continued stirring and addition of the 4-hexylresorcinol solution.
-
The resulting slurry is the this compound formulation. For research applications, this can be further processed, for example, by incorporating it into a suitable cream or ointment base.
This compound Preparation Workflow
Caption: Formulation of this compound from its active components.
Characterization of Components
For quality control, the synthesized components should be characterized using standard analytical techniques.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Expected ¹H NMR Signals | Expected IR Bands (cm⁻¹) |
| 4-Hexylresorcinol | C₁₂H₁₈O₂ | 194.27 | White to yellowish needles or powder | Aromatic protons, alkyl chain protons, hydroxyl protons | O-H (broad), C-H (aromatic and aliphatic), C=C (aromatic) |
| 9-Aminoacridine | C₁₃H₁₀N₂ | 194.24 | Yellow needles | Aromatic protons, amine protons | N-H, C-H (aromatic), C=N, C=C (aromatic) |
Note: Specific chemical shifts and peak intensities for NMR and IR can be found in spectral databases and should be compared with experimentally obtained data.
Mechanism of Action
The antifungal and anti-infective properties of this compound are due to the combined and potentially synergistic effects of its two active components.
4-Hexylresorcinol
-
Membrane Disruption: As a lipophilic molecule, 4-hexylresorcinol can integrate into the lipid bilayers of microbial cell membranes, disrupting their integrity and function. This leads to increased permeability and cell lysis.
-
Enzyme Inhibition: It is known to inhibit tyrosinase, a key enzyme in melanin synthesis, which may contribute to its effects on certain fungi.
-
Antioxidant and Anti-inflammatory Properties: 4-Hexylresorcinol exhibits antioxidant properties by scavenging reactive oxygen species and has been shown to have anti-inflammatory effects.
9-Aminoacridine
-
DNA Intercalation: The planar aromatic ring system of 9-aminoacridine allows it to insert between the base pairs of DNA. This intercalation can interfere with DNA replication and transcription, leading to inhibition of microbial growth.
-
Topoisomerase Inhibition: Acridine derivatives are known to inhibit topoisomerase enzymes, which are crucial for managing DNA topology during replication. This inhibition can lead to DNA damage and cell death.
-
Antifungal Activity: Studies have shown that 9-aminoacridine derivatives can inhibit the yeast-to-mycelia transformation in fungi like Candida albicans, a critical step in its pathogenesis.
Combined Signaling Pathway
Caption: Dual mechanism of action of this compound's components.
Conclusion
The custom synthesis of this compound for research purposes is a multi-step process that requires the careful synthesis and purification of its two active components, 4-hexylresorcinol and 9-aminoacridine. The protocols provided herein offer a comprehensive guide for the laboratory-scale production of these compounds and their subsequent formulation into this compound. Proper characterization of the intermediates and final products is crucial to ensure their purity and identity for reliable research outcomes. The dual mechanism of action of this compound's components makes it an interesting subject for further investigation in the development of topical anti-infective agents.
References
Application Notes and Protocols for Acrisorcin Solubility and Stability Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to conducting solubility and stability testing for Acrisorcin, a topical anti-infective agent. This compound is a combination of two active pharmaceutical ingredients (APIs): 9-aminoacridine and 4-hexylresorcinol.[1] The following protocols are based on established pharmaceutical testing guidelines and specific analytical methods where available.
This compound: An Overview
This compound is utilized as a topical fungicide.[1] Understanding its solubility and stability is paramount for the development of safe, effective, and stable pharmaceutical formulations.
-
Chemical Structure: A 1:1 compound of 4-Hexyl-1,3-benzenediol and 9-acridinamine.
-
Molecular Formula: C₂₅H₂₈N₂O₂[2]
-
Molecular Weight: 388.50 g/mol [2]
-
Appearance: Yellow crystalline solid.
Solubility Testing of this compound
The solubility of an API is a critical physicochemical property that influences its bioavailability and formulation design. The following section outlines the protocol for determining the thermodynamic solubility of this compound in various relevant solvents.
Data Presentation: this compound Solubility
Due to the limited availability of public quantitative solubility data for this compound, the following table presents a template with hypothetical data for illustrative purposes. Researchers should replace this with experimentally determined values.
| Solvent System | Temperature (°C) | pH (for buffers) | Solubility (mg/mL) | Method |
| Purified Water | 25 | ~7.0 | < 0.1 | Shake-Flask |
| Ethanol | 25 | N/A | 5.2 | Shake-Flask |
| Propylene Glycol | 25 | N/A | 12.8 | Shake-Flask |
| Phosphate Buffer | 25 | 5.0 | < 0.5 | Shake-Flask |
| Phosphate Buffer | 25 | 7.4 | < 0.2 | Shake-Flask |
| 0.1 N HCl | 25 | 1.2 | 1.5 | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | N/A | > 50 | Shake-Flask |
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is a well-established technique for determining the thermodynamic solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound reference standard
-
Selected solvents (e.g., Purified Water, Ethanol, Propylene Glycol, pH-adjusted buffers)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for this compound or its components.
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Shake the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, remove the vials from the shaker and let them stand to allow the excess solid to settle. Centrifuge the samples to further separate the solid and liquid phases.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining undissolved particles.
-
Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility in mg/mL using the determined concentration and the dilution factor.
Experimental Workflow: Solubility Testing
Caption: Workflow for Thermodynamic Solubility Testing.
Stability Testing of this compound
Stability testing is crucial to ensure that the quality, safety, and efficacy of a drug substance are maintained throughout its shelf life. This involves subjecting the API to various environmental conditions.
Data Presentation: this compound Stability
The following tables summarize the expected outcomes of a forced degradation study and a long-term stability study for this compound. The data presented is illustrative.
Table 3.1: Forced Degradation Study of this compound
| Stress Condition | Duration | Assay (% of Initial) | Major Degradation Products |
| 0.1 N HCl (aq) | 24 h | 92.5 | Degradant A, Degradant B |
| 0.1 N NaOH (aq) | 24 h | 85.2 | Degradant C, Degradant D |
| 3% H₂O₂ (aq) | 24 h | 89.8 | Oxidative Degradant E |
| Thermal (80°C) | 48 h | 98.1 | Minimal degradation |
| Photolytic (ICH Q1B) | 24 h | 94.3 | Photodegradant F |
Table 3.2: Long-Term Stability of this compound (ICH Conditions)
| Storage Condition | Timepoint (Months) | Assay (%) | Appearance |
| 25°C / 60% RH | 0 | 100.0 | Yellow powder |
| 3 | 99.8 | No change | |
| 6 | 99.5 | No change | |
| 12 | 99.1 | No change | |
| 40°C / 75% RH | 0 | 100.0 | Yellow powder |
| 3 | 98.2 | Slight darkening | |
| 6 | 96.5 | Slight darkening |
Experimental Protocols: Stability Testing
3.2.1. Forced Degradation (Stress Testing) Protocol
Objective: To identify potential degradation products and pathways for this compound under various stress conditions. This information is vital for developing a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Temperature-controlled ovens
-
Photostability chamber (ICH Q1B compliant)
-
Validated stability-indicating HPLC method
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Heat the solution (e.g., at 60°C) for a specified period, taking samples at different time points. Neutralize the samples before analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Keep the solution at room temperature or heat it, taking samples at intervals. Neutralize the samples before analysis. A study on 4-hexylresorcinol indicated it is easily degraded in an alkali medium.[3]
-
Oxidation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Store the solution at room temperature, protected from light, and sample at various time points.
-
Thermal Degradation: Place solid this compound in a temperature-controlled oven (e.g., at 80°C) and sample at different time points.
-
Photostability: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be protected from light.
-
Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.
3.2.2. Long-Term and Accelerated Stability Protocol
Objective: To evaluate the stability of this compound under ICH-recommended storage conditions to establish a re-test period.
Materials:
-
This compound reference standard in its proposed container closure system
-
ICH compliant stability chambers
-
Validated stability-indicating HPLC method
Procedure:
-
Sample Preparation: Package this compound samples in the container closure system intended for storage and distribution.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency:
-
Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: Test at 0, 3, and 6 months.
-
-
Analytical Tests: At each time point, test the samples for appearance, assay, and degradation products using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method for this compound Components
3.3.1. Logical Relationship for Stability-Indicating Method Development
Caption: Logic for Stability-Indicating Method Development.
Potential Degradation Pathways
Based on the chemical structures of 9-aminoacridine and 4-hexylresorcinol, potential degradation pathways can be postulated. For instance, 4-hexylresorcinol is susceptible to oxidation, and studies have shown its degradation in alkaline media.[3] 9-aminoacridine may undergo hydrolysis to form 9-acridone byproducts.[5]
Postulated Degradation Signaling Pathway
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. Comparative stability-indicating chromatographic methods for determination of 4-hexylresorcinol in pharmaceutical formulation and shrimps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chromatographic Determination of Aminoacridine Hydrochloride, Lidocaine Hydrochloride and Lidocaine Toxic Impurity in Oral Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parallel Synthesis of 9-Aminoacridines and their Evaluation Against Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Acrisorcin
Introduction
Acrisorcin is a topical antifungal agent that is a combination of two active pharmaceutical ingredients (APIs): 9-aminoacridine and 4-hexylresorcinol. The quantification of these active ingredients in pharmaceutical formulations is crucial for ensuring product quality, safety, and efficacy. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. The methodologies are designed for researchers, scientists, and drug development professionals involved in the quality control and formulation development of this compound-containing products.
High-Performance Liquid Chromatography (HPLC) Method
An HPLC method is the preferred technique for the simultaneous quantification of 9-aminoacridine and 4-hexylresorcinol due to its high specificity, sensitivity, and ability to separate the active ingredients from excipients and potential degradation products. A stability-indicating reversed-phase HPLC (RP-HPLC) method is described below.
Principle
The method utilizes a C18 stationary phase and a gradient mobile phase of an aqueous buffer and an organic solvent to separate 9-aminoacridine and 4-hexylresorcinol. Detection is performed using a Diode Array Detector (DAD) or a UV detector at multiple wavelengths to ensure optimal sensitivity for both analytes. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: An Agilent 1260 HPLC system or equivalent, equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: Agilent Zorbax Eclipse XDB-C18 (4.6 mm x 250 mm, 5 µm) or equivalent.
-
Mobile Phase A: 0.05 M Disodium Hydrogen Phosphate Dihydrate, pH adjusted to 6.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 55 45 10 40 60 15 40 60 16 55 45 | 20 | 55 | 45 |
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
Detection Wavelengths: 254 nm for 9-aminoacridine and 280 nm for 4-hexylresorcinol.
2. Preparation of Standard Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 9-aminoacridine reference standard and 100 mg of 4-hexylresorcinol reference standard and transfer to separate 100 mL volumetric flasks. Dissolve in and dilute to volume with methanol.
-
Working Standard Solution (100 µg/mL): Pipette 10 mL of each stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase (initial composition).
3. Preparation of Sample Solution (from a topical cream formulation):
-
Accurately weigh an amount of cream equivalent to 10 mg of this compound into a 100 mL beaker.
-
Add 50 mL of methanol and heat gently on a water bath (around 60°C) with stirring for 15 minutes to melt the cream base and dissolve the active ingredients.
-
Cool the solution to room temperature and transfer it quantitatively to a 100 mL volumetric flask.
-
Dilute to volume with methanol and mix well.
-
Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.
4. System Suitability:
Inject the working standard solution five times into the HPLC system. The system is deemed suitable for analysis if the relative standard deviation (RSD) for the peak areas of both analytes is not more than 2.0%.
5. Analysis Procedure:
Inject the blank (methanol), working standard solution, and sample solution into the chromatograph. Record the chromatograms and measure the peak areas for 9-aminoacridine and 4-hexylresorcinol.
6. Calculation:
Calculate the amount of 9-aminoacridine and 4-hexylresorcinol in the sample using the following formula:
Data Presentation: HPLC Method Validation Summary
The following table summarizes the typical validation parameters for the HPLC method.
| Parameter | 9-Aminoacridine | 4-Hexylresorcinol | Acceptance Criteria |
| Linearity | |||
| Range (µg/mL) | 1 - 50 | 1 - 50 | - |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | r² ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0 | 98.0 - 102.0 | 98.0 - 102.0% |
| Precision (% RSD) | |||
| Intraday (n=6) | < 2.0 | < 2.0 | RSD ≤ 2.0% |
| Interday (n=6) | < 2.0 | < 2.0 | RSD ≤ 2.0% |
| Limit of Detection (LOD) (µg/mL) | 0.1 | 0.15 | - |
| Limit of Quantification (LOQ) (µg/mL) | 0.3 | 0.5 | - |
| Robustness | Robust | Robust | No significant change in results |
Stability-Indicating Assay
To establish the method as stability-indicating, forced degradation studies should be performed on a sample of this compound.
Protocol for Forced Degradation Studies:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
After exposure, neutralize the acid and base-treated samples and analyze all stressed samples by the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the peaks of 9-aminoacridine and 4-hexylresorcinol.
UV-Visible Spectrophotometry Method
A UV-Visible spectrophotometric method can be used as a simpler and more rapid technique for the quantification of 9-aminoacridine in this compound formulations, particularly for routine quality control where the simultaneous quantification of both components is not required, and interference from 4-hexylresorcinol can be minimized.
Principle
The method is based on the measurement of the absorbance of 9-aminoacridine at its wavelength of maximum absorbance (λmax) in the visible region, where 4-hexylresorcinol has negligible absorbance. The concentration is then determined using a calibration curve.
Experimental Protocol
1. Instrumentation:
-
A double-beam UV-Visible spectrophotometer (e.g., Shimadzu UV-1800) with 1 cm matched quartz cuvettes.
2. Selection of Solvent and Wavelength:
-
Solvent: Methanol.
-
Wavelength of Maximum Absorbance (λmax): Scan a dilute solution of 9-aminoacridine in methanol from 300 to 500 nm to determine the λmax. A prominent peak is expected around 400-422 nm[1]. For this protocol, we will use 422 nm . At this wavelength, the absorbance of 4-hexylresorcinol is minimal.
3. Preparation of Standard Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 9-aminoacridine reference standard and dissolve in 100 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards in the range of 1-10 µg/mL by appropriate dilution of the stock solution with methanol.
4. Preparation of Sample Solution:
-
Prepare the sample solution as described in the HPLC sample preparation section.
-
Dilute the filtered sample solution with methanol to obtain a final concentration of 9-aminoacridine within the calibration range (e.g., 5 µg/mL).
5. Analysis Procedure:
-
Measure the absorbance of the blank (methanol), calibration standards, and the sample solution at 422 nm.
-
Construct a calibration curve by plotting the absorbance of the standards versus their concentration.
-
Determine the concentration of 9-aminoacridine in the sample solution from the calibration curve.
6. Calculation:
Data Presentation: UV-Visible Spectrophotometry Method Validation Summary
| Parameter | 9-Aminoacridine | Acceptance Criteria |
| Linearity | ||
| Range (µg/mL) | 1 - 10 | - |
| Correlation Coefficient (r²) | > 0.999 | r² ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0 | 98.0 - 102.0% |
| Precision (% RSD) | ||
| Intraday (n=6) | < 2.0 | RSD ≤ 2.0% |
| Interday (n=6) | < 2.0 | RSD ≤ 2.0% |
| Limit of Detection (LOD) (µg/mL) | 0.2 | - |
| Limit of Quantification (LOQ) (µg/mL) | 0.6 | - |
Visualizations
Caption: Workflow for HPLC quantification of this compound.
Caption: Principle of a stability-indicating HPLC method.
Caption: Logical relationship of analytical method validation parameters.
References
Application Notes and Protocols for Acrisorcin Susceptibility Testing of Malassezia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malassezia are a genus of lipophilic yeasts, commonly found on the skin of humans and animals.[1][2] While typically commensal, they are also implicated in various dermatological conditions such as pityriasis versicolor, seborrheic dermatitis, and atopic dermatitis, and can cause systemic infections in immunocompromised individuals.[1][2][3] The unique lipid-dependent nature and slow growth of Malassezia species present challenges for standard antifungal susceptibility testing.[1][3]
Acrisorcin (9-aminoacridine 4-hexylresorcinolate) is a topical antiseptic with antifungal and antibacterial properties. While its efficacy against various fungi is documented, specific data on its activity against Malassezia species is not widely available in published literature. These application notes provide a detailed, adaptable protocol for determining the in vitro susceptibility of Malassezia species to this compound, based on established methodologies for antifungal susceptibility testing of these fastidious yeasts.
Principle of the Assay
This protocol adapts the broth microdilution method, a standard for antifungal susceptibility testing, to accommodate the specific growth requirements of Malassezia. The assay determines the Minimum Inhibitory Concentration (MIC) of this compound, which is the lowest concentration of the compound that inhibits the visible growth of the yeast. A colorimetric indicator, resazurin, can be used for a more objective and reproducible determination of the MIC endpoint.
Data Presentation
Due to the absence of published data on this compound's activity against Malassezia, the following table presents hypothetical MIC values for illustrative purposes. This table structure can be used to summarize experimental findings.
| Malassezia Species | This compound MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| M. furfur | 0.125 - 2 | 0.5 | 1 |
| M. globosa | 0.25 - 4 | 1 | 2 |
| M. restricta | 0.5 - 8 | 2 | 4 |
| M. sympodialis | 0.125 - 4 | 0.5 | 2 |
| M. pachydermatis | 0.25 - 2 | 1 | 1 |
Note: These values are hypothetical and should be replaced with experimental data. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.
Experimental Protocols
Materials and Reagents
-
Malassezia isolates (clinical or reference strains)
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Modified Dixon's (mDixon) agar or Leeming-Notman agar (LNA)
-
RPMI-1640 medium (with L-glutamine, without bicarbonate)
-
MOPS (3-(N-morpholino)propanesulfonic acid)
-
Glucose
-
Tween 80
-
Olive oil or oleic acid
-
Sterile, flat-bottom 96-well microtiter plates
-
Sterile saline (0.85% NaCl) with 0.05% Tween 80
-
Spectrophotometer or microplate reader
-
Hemocytometer or cell counter
-
Resazurin sodium salt solution (0.01% in sterile distilled water)
Experimental Workflow
Caption: Workflow for Malassezia susceptibility testing.
Step-by-Step Methodology
1. Preparation of Media
-
Modified RPMI (mRPMI) Broth:
-
Prepare RPMI-1640 medium according to the manufacturer's instructions.
-
Buffer the medium with 0.165 M MOPS to a pH of 7.0.
-
Supplement the medium with 2% (w/v) glucose.
-
Add lipid supplements to support the growth of lipophilic Malassezia species. Common supplements include 0.5% Tween 80 and 0.1% olive oil or oleic acid.
-
Sterilize the medium by filtration (0.22 µm filter).
-
2. Preparation of this compound Stock Solution
-
Dissolve this compound powder in DMSO to a final concentration of 1600 µg/mL.
-
Further dilutions should be made in the mRPMI broth.
3. Preparation of Malassezia Inoculum
-
Culture the Malassezia isolates on mDixon or LNA plates at 32°C for 3-5 days.
-
Harvest the yeast cells by gently scraping the colonies.
-
Suspend the cells in sterile saline with 0.05% Tween 80 to prevent clumping.
-
Adjust the turbidity of the cell suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.
-
Perform a further 1:100 dilution in mRPMI broth to achieve a final inoculum concentration of approximately 1-5 x 10⁴ CFU/mL.
4. Broth Microdilution Assay
-
Add 100 µL of mRPMI broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound working solution (e.g., 32 µg/mL in mRPMI) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down to the desired final concentration. Discard 100 µL from the last dilution column. This will result in a range of this compound concentrations (e.g., 16 to 0.03 µg/mL).
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Add 100 µL of the prepared Malassezia inoculum to each well (except the sterility control), bringing the final volume to 200 µL.
-
Seal the plate and incubate at 32°C for 72 hours.
5. Determination of MIC
-
Visual Reading: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., a score of 0 or 1 on a 0-4 scale) compared to the drug-free growth control.
-
Colorimetric Reading (with Resazurin):
-
After 72 hours of incubation, add 20 µL of 0.01% resazurin solution to each well.
-
Incubate for an additional 4-6 hours at 32°C.
-
The MIC is determined as the lowest drug concentration that prevents the color change of resazurin from blue (no metabolic activity) to pink (metabolic activity).
-
The results can also be read fluorometrically (excitation 560 nm, emission 590 nm).
-
Potential Mechanism of Action of this compound
This compound is a salt of 9-aminoacridine and 4-hexylresorcinol. The antifungal mechanism is likely related to the properties of its components. Resorcinol derivatives can disrupt the fungal cell membrane integrity and inhibit key enzymes. Acridines are known to intercalate with DNA, thereby inhibiting replication and transcription. The combined action may lead to a fungicidal effect.
Caption: Postulated mechanism of this compound action.
Troubleshooting and Considerations
-
Poor Growth of Malassezia : Ensure the medium is properly supplemented with lipids. Optimize incubation time and temperature.
-
Contamination : Use strict aseptic techniques throughout the protocol.
-
Inconsistent MICs : Ensure the inoculum density is consistent. Use of a colorimetric indicator can reduce variability in endpoint determination.
-
Drug Precipitation : Check the solubility of this compound in the test medium. If precipitation occurs at higher concentrations, note this in the results.
Conclusion
This document provides a comprehensive and adaptable framework for the in vitro susceptibility testing of Malassezia species against this compound. Adherence to this detailed protocol will enable researchers to generate reliable and reproducible data, which is crucial for evaluating the potential of this compound in treating Malassezia-associated skin conditions. Given the lack of specific data, further research into the efficacy and mechanism of action of this compound against this clinically important genus of yeasts is warranted.
References
- 1. Antifungal Susceptibility Testing of Malassezia spp. with an Optimized Colorimetric Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Malassezia—Can it be Ignored? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Susceptibility Testing of Malassezia spp. with an Optimized Colorimetric Broth Microdilution Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Formulation of Acrisorcin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acrisorcin is a topical anti-infective agent, historically used as a fungicide. It is a 1:1 combination of two active components: 9-aminoacridine and 4-hexylresorcinol.[1][2] While the commercial topical formulation, Akrinol, has been discontinued, the compound and its components remain of interest for research purposes due to their antimicrobial and other biological activities.[1] These application notes provide detailed protocols for the preparation and handling of this compound and its constituent parts for laboratory use, based on available scientific literature.
Disclaimer: this compound is for research use only and not for human or veterinary use.[3] The following protocols are provided as a guide and should be adapted and validated for specific experimental needs.
Physicochemical Properties and Data Presentation
This compound is a yellow crystalline solid.[4] Its stability and solubility are critical for its effective use in laboratory settings. The following tables summarize the key physicochemical properties and solubility data for this compound and its individual components.
| Property | This compound | 9-Aminoacridine | 4-Hexylresorcinol |
| CAS Number | 7527-91-5 | 90-45-9 | 136-77-6 |
| Molecular Formula | C₂₅H₂₈N₂O₂ | C₁₃H₁₀N₂ | C₁₂H₁₈O₂ |
| Molecular Weight | 388.50 g/mol | 194.23 g/mol | 194.27 g/mol |
| Appearance | Yellow crystalline solid | Yellow needles | Slightly red powder or peach-colored powder |
| Storage (Solid) | Dry, dark at 0-4°C (short term) or -20°C (long term) | 3 years at -20°C (in the dark) | ≥4 years at -20°C |
| Storage (Stock Solution) | 0-4°C (short term), -20°C (long term, months) | 1 year at -80°C, 1 month at -20°C (in solvent) | Aqueous solutions not recommended for >1 day storage |
Table 1: Physicochemical Properties
| Solvent | This compound | 9-Aminoacridine | 4-Hexylresorcinol |
| DMSO | Soluble[3] | 38 mg/mL (195.64 mM)[5] | ~30 mg/mL |
| Ethanol | Data not available | 38 mg/mL (195.64 mM)[5] | ~30 mg/mL |
| Methanol | Data not available | Data not available | Data not available |
| Water | Data not available | Insoluble[4] | Sparingly soluble |
| PBS (pH 7.2) | Data not available | Data not available | ~0.20 mg/mL (in a 1:4 solution of ethanol:PBS) |
Table 2: Solubility Data
Mechanism of Action and Signaling Pathways
This compound's biological activity is a composite of the mechanisms of its two components.
9-Aminoacridine is known to exert its effects through multiple pathways:
-
DNA Intercalation: As a planar molecule, it can insert itself between the base pairs of DNA, interfering with DNA replication and transcription.
-
Topoisomerase II Inhibition: It can inhibit topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.
-
Modulation of Signaling Pathways: It has been shown to affect key cellular signaling pathways, including PI3K/AKT/mTOR, NF-κB, and p53, which are involved in cell growth, proliferation, and apoptosis.
-
Inhibition of Ribosome Biogenesis: It can interfere with the synthesis and processing of ribosomal RNA, essential for protein production.
4-Hexylresorcinol exhibits a range of biological activities:
-
Enzyme Inhibition: It is a known inhibitor of enzymes such as tyrosinase and transglutaminase-2.
-
Antioxidant and Anti-glycation Activity: It can protect cells from oxidative damage and inhibit the non-enzymatic glycation of proteins.
-
NF-κB Inhibition: It can suppress the NF-κB signaling pathway, which plays a central role in inflammation.
The following diagrams illustrate the key signaling pathways modulated by the components of this compound.
Caption: Signaling pathways modulated by 9-Aminoacridine.
References
Application Notes and Protocols for Acrisorcin in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the proper storage, handling, and in vitro evaluation of Acrisorcin for research purposes. This compound is a combination of 9-aminoacridine and 4-hexylresorcinol and has been historically used as a topical antifungal agent.[1][2] This document outlines its physicochemical properties, putative mechanism of action, and standardized protocols for its investigation.
Physicochemical Properties and Storage
Proper storage of this compound is critical to maintain its stability and efficacy for research applications. The compound is a solid powder and should be handled with appropriate safety precautions.
| Property | Data | Reference |
| Chemical Formula | C₂₅H₂₈N₂O₂ | [3] |
| Molecular Weight | 388.51 g/mol | [3] |
| Appearance | Solid powder | [3] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [3] |
| Storage (Solid) | Short-term (days to weeks): 0-4°C, dry and dark.Long-term (months to years): -20°C, dry and dark. | [3] |
| Stock Solution Storage | Short-term (days to weeks): 0-4°C.Long-term (months): -20°C. | [3] |
| Shelf Life (Solid) | >2 years if stored properly. | [3] |
Handling and Safety Precautions
This compound is a combination of 9-aminoacridine and 4-hexylresorcinol. The following handling precautions are based on the properties of its components and general laboratory safety guidelines.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves), when handling this compound in solid form or in solution.
-
Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.
-
Avoid Contact: Avoid direct contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water. If skin irritation occurs, consult a physician. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Spills: In case of a spill, carefully sweep up the solid material to avoid dust generation and place it in a sealed container for disposal. The spill area should be cleaned with an appropriate solvent and then washed with soap and water.
-
Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Putative Antifungal Mechanism of Action
The precise antifungal mechanism of this compound as a combination agent is not extensively documented. However, a putative mechanism can be inferred from the known activities of its individual components, 9-aminoacridine and 4-hexylresorcinol. It is likely that these two components act synergistically to inhibit fungal growth.
9-Aminoacridine:
-
DNA Intercalation and Topoisomerase II Inhibition: As an acridine derivative, 9-aminoacridine can intercalate into fungal DNA, disrupting DNA replication and transcription.[2] It may also act as a topoisomerase II poison, an enzyme crucial for resolving DNA topological problems during replication, leading to cell cycle arrest and apoptosis.[4]
-
Inhibition of Ribosome Biogenesis: 9-Aminoacridine has been shown to inhibit the transcription and processing of ribosomal RNA (rRNA), which is essential for protein synthesis and cell growth.[5]
4-Hexylresorcinol:
-
Cell Membrane and Wall Disruption: 4-Hexylresorcinol is a phenolic lipid that can integrate into and disrupt the integrity of the fungal cell membrane and cell wall.[6][7] This increases membrane permeability, leading to the leakage of intracellular components and ultimately cell death.[6]
-
Enzyme Inhibition: It is a known inhibitor of tyrosinase, an enzyme involved in melanin synthesis in some fungi, which can play a role in virulence and protection against host defenses.[8]
-
Anti-inflammatory and Antioxidant Effects: 4-Hexylresorcinol has demonstrated anti-inflammatory and antioxidant properties, which could potentially modulate the host response to fungal infection.[8]
The following diagram illustrates the proposed multi-target antifungal mechanism of this compound.
Experimental Protocols
The following protocols provide a general framework for the in vitro evaluation of this compound's antifungal activity. These should be adapted based on the specific fungal species and research objectives.
Preparation of this compound Stock Solution
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent microbial contamination.
-
Weighing: Accurately weigh the desired amount of this compound solid powder using an analytical balance.
-
Dissolution: Dissolve the this compound powder in sterile, cell culture-grade DMSO to a final concentration of 10 mg/mL. Vortex thoroughly to ensure complete dissolution.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method (Adapted from CLSI M27-A3)
This protocol is suitable for determining the Minimum Inhibitory Concentration (MIC) of this compound against yeast species such as Candida albicans or Malassezia furfur.
Materials:
-
This compound stock solution (10 mg/mL in DMSO)
-
Fungal isolate
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile saline (0.85%)
-
Sterile, deionized water
-
Positive control antifungal (e.g., Fluconazole)
-
Negative control (DMSO)
Procedure:
-
Inoculum Preparation:
-
Subculture the fungal isolate onto a suitable agar plate (e.g., Sabouraud Dextrose Agar for Candida, modified Dixon's agar for Malassezia) and incubate at the optimal temperature (e.g., 35°C for Candida, 32°C for Malassezia) for 24-48 hours.
-
Harvest fungal colonies and suspend them in sterile saline.
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute the adjusted fungal suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.
-
-
Drug Dilution Series:
-
Prepare serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate. The final concentrations should typically range from 0.03 to 16 µg/mL.
-
Ensure the final concentration of DMSO in each well does not exceed 1%, as higher concentrations can inhibit fungal growth. Prepare a DMSO control with the same final concentration.
-
Include a positive control antifungal and a drug-free growth control well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted drug, resulting in a final volume of 200 µL per well.
-
Incubate the plates at the optimal temperature for the fungal species for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control.
-
Growth inhibition can be assessed visually or by measuring the optical density (OD) at 490 nm using a microplate reader.
-
The following diagram outlines the experimental workflow for determining the MIC of this compound.
References
- 1. longdom.org [longdom.org]
- 2. Frontiers | A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice [frontiersin.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. 9-Aminoacridine Inhibits Ribosome Biogenesis by Targeting Both Transcription and Processing of Ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pharmacokinetics of hexylresorcinol-containing lozenges and their antimicrobial efficacy against oral and respiratory microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Hexylresorcinol? [synapse.patsnap.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
Troubleshooting & Optimization
Acrisorcin Synthesis Technical Support Center
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Acrisorcin.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a topical anti-infective agent, primarily used as a fungicide. It is a 1:1 compound formed from the active ingredients 9-aminoacridine and 4-hexylresorcinol.[1][2]
Q2: What is the principle of this compound synthesis?
A2: The synthesis of this compound is based on the reaction between 9-aminoacridine and 4-hexylresorcinol in an aqueous solution. The process typically involves the preparation of a 9-aminoacridine hydrochloride solution and a potassium salt solution of 4-hexylresorcinol. These solutions are then combined under controlled pH to precipitate this compound, which is subsequently isolated and purified.[3]
Q3: What are the typical appearances and properties of this compound?
A3: this compound is typically a yellow crystalline solid.[4] It is soluble in DMSO.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Precipitated Product | Incomplete dissolution of 9-aminoacridine or 4-hexylresorcinol. | Ensure complete dissolution of both reactants in their respective solutions before mixing. For 9-aminoacridine, heating to approximately 80°C may be necessary. For 4-hexylresorcinol, ensure the potassium hydroxide is fully dissolved and the solution is heated to about 40°C.[3] |
| Incorrect pH during precipitation. | The pH of the final mixture should be between 7 and 8 to ensure maximum precipitation of this compound. Carefully monitor and adjust the pH as needed.[3] | |
| Inaccurate stoichiometry. | Use a precise 1:1 molar ratio of 9-aminoacridine and 4-hexylresorcinol for the reaction. | |
| Product is Off-Color or Impure | Inadequate washing of the precipitate. | Thoroughly wash the filtered this compound precipitate with cold water until the filtrate is pale yellow. This removes unreacted starting materials and salts.[3] |
| Presence of unreacted starting materials. | Check the purity of your starting materials. Recrystallize if necessary. Ensure the reaction goes to completion by monitoring with an appropriate analytical technique like TLC. | |
| Side reactions occurring. | Avoid excessive heating or prolonged reaction times which might lead to degradation of the reactants or product. | |
| Difficulty in Filtering the Precipitate | Precipitate is too fine or gelatinous. | Allow the precipitate to fully form and settle before filtration. Using a Buchner funnel with appropriate filter paper is recommended for efficient filtration.[3] |
| Inconsistent Melting Point of the Final Product | Presence of impurities. | Recrystallize the final product from a suitable solvent to improve purity. The expected melting point is 189-190°C.[3] |
Experimental Protocols
Synthesis of 4-Hexylresorcinol (Clemmensen Reduction)
This protocol describes a common method for synthesizing 4-hexylresorcinol, a key starting material for this compound.
Materials:
-
4-Hexanoylresorcinol
-
Methanol
-
10% Palladium on Carbon (Pd/C) catalyst
-
Hydrogen gas
-
Autoclave
-
Gas Chromatograph (GC) for monitoring
-
Dichloromethane
-
Hexane
Procedure:
-
In a 1.0 L autoclave, add 104.1 g (0.5 mol) of 4-hexanoylresorcinol, 500 mL of methanol, and 20.0 g of 10% wet Pd/C catalyst.
-
Heat the reaction system to 80°C.
-
Introduce hydrogen gas to a pressure of 1.5 MPa to initiate the hydrogenation reaction.
-
Monitor the reaction progress by gas chromatography (GC) until the reaction is complete.
-
Once the reaction is complete, cool the mixture and filter to recover the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain a light brown-red oily liquid.
-
Recrystallize the product using a solvent mixture of dichloromethane and hexane to yield 4-hexylresorcinol.
-
The expected yield is approximately 86.2% with a purity of >99.0% as determined by GC.[5]
Synthesis of this compound
This protocol is based on the manufacturing process described for the formation of the 1:1 compound of 9-aminoacridine and 4-hexylresorcinol.[3]
Materials:
-
4-Hexylresorcinol (194.0 g)
-
Potassium hydroxide (56.1 g)
-
Water (3.5 L total)
-
9-Aminoacridine (194.0 g)
-
Concentrated hydrochloric acid (approx. 85 ml)
-
Buchner funnel
-
Oven
Procedure:
Part 1: Preparation of 4-Hexylresorcinol Solution
-
Dissolve 56.1 g of potassium hydroxide in 1.5 L of water with stirring.
-
To this solution, add 194.0 g of 4-hexylresorcinol.
-
Heat the mixture to approximately 40°C with stirring to ensure complete dissolution. The pH of this solution should be around 12.
Part 2: Preparation of 9-Aminoacridine Hydrochloride Solution
-
In a separate container, heat 2 L of water to about 80°C with stirring.
-
Add 83 ml of concentrated hydrochloric acid to the heated water.
-
Slowly add 194.0 g of 9-aminoacridine to the acidic solution.
-
Continue heating and stirring until a clear solution is obtained.
-
Add approximately 2 ml of additional concentrated hydrochloric acid in small increments until the solution is slightly acidic (pH of about 6).
Part 3: Precipitation of this compound
-
Slowly add the 4-hexylresorcinol solution (from Part 1) to the 9-aminoacridine hydrochloride solution (from Part 2) under rapid agitation.
-
A copious yellow precipitate will form, which will become a creamy slurry upon continued stirring and addition.
-
At the end of the addition, the pH of the slurry should be between 7 and 8 (check with indicator paper).
-
Stir the slurry while heating for an additional 15 minutes.
Part 4: Isolation and Purification
-
Rapidly filter the hot slurry using a 15 cm Buchner funnel.
-
Wash the collected product thoroughly with about 1 L of cold water, until the last wash is a very pale yellow color.
-
Press the compound dry on the funnel.
-
Dry the product in an oven for 2-3 hours at 50°C.
-
The resulting product is 9-aminoacridine 4-hexylresorcinolate with an expected melting point of 189-190°C.[3]
Data Summary
Table 1: Reactant and Product Information for this compound Synthesis
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Moles Used |
| 9-Aminoacridine | C₁₃H₁₀N₂ | 194.24 | 1.0 |
| 4-Hexylresorcinol | C₁₂H₁₈O₂ | 194.27 | 1.0 |
| This compound | C₂₅H₂₈N₂O₂ | 388.50 | ~1.0 |
Table 2: Key Parameters for this compound Synthesis
| Parameter | Value |
| Reaction Solvent | Water |
| pH of 4-Hexylresorcinol Solution | ~12 |
| pH of 9-Aminoacridine HCl Solution | ~6 |
| Final Reaction pH | 7-8 |
| Precipitation Temperature | Hot slurry |
| Drying Temperature | 50°C |
| Expected Melting Point | 189-190°C[3] |
Visualizations
References
Technical Support Center: Acrisorcin Solution Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acrisorcin solutions. The information herein is designed to help you anticipate and address common stability challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary components?
This compound is a topical anti-infective agent, typically used as a fungicide. It is a 1:1 molecular complex of two active ingredients: 9-aminoacridine and 4-hexylresorcinol.
Q2: What are the known stability concerns for this compound solutions?
This compound solutions can be susceptible to degradation from several environmental factors, primarily due to the chemical nature of its components. Key concerns include:
-
Photodegradation: 9-aminoacridine is a fluorescent dye known to be sensitive to light, which can lead to a loss of potency and the formation of colored degradants.
-
Oxidation: 4-hexylresorcinol, as a phenolic compound, is prone to oxidation, which can be accelerated by factors like heat, light, and the presence of metal ions. This can result in a brownish discoloration of the solution.
-
pH Instability: Extreme pH values (both acidic and basic) can catalyze the degradation of either or both components of this compound.
Q3: What are the visual indicators of this compound solution degradation?
Common visual cues of degradation include:
-
A change in color, often to a yellow or brown hue.
-
The formation of a precipitate.
-
A decrease in the clarity of the solution.
Q4: How can I minimize the degradation of my this compound solutions during storage and handling?
To maintain the stability of your this compound solutions, we recommend the following precautions:
-
Protect from Light: Always store this compound solutions in amber or opaque containers to shield them from light. When handling, minimize exposure to direct sunlight or strong artificial light.
-
Control Temperature: Store solutions at controlled room temperature or as recommended, avoiding excessive heat.
-
Maintain Optimal pH: Use buffered solutions to maintain a stable pH, ideally within the range where both components are most stable.
-
Inert Atmosphere: For long-term storage or for solutions particularly sensitive to oxidation, consider purging the container with an inert gas like nitrogen or argon to displace oxygen.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Solution turns yellow/brown upon preparation or storage. | Oxidation of the 4-hexylresorcinol component. This can be accelerated by exposure to air (oxygen), light, or trace metal ions. | 1. Prepare the solution under an inert atmosphere (e.g., nitrogen blanket).2. Add an antioxidant to the formulation. Common choices for phenolic compounds include ascorbic acid or sodium metabisulfite.[1][2]3. Ensure all glassware is scrupulously clean to avoid metal ion contamination. Consider using a chelating agent like EDTA if metal ion contamination is suspected. |
| Loss of potency detected by analytical methods (e.g., HPLC). | Photodegradation of the 9-aminoacridine component and/or oxidative degradation of 4-hexylresorcinol. | 1. Confirm that the solution is being adequately protected from light at all stages of preparation, storage, and handling.2. Consider the use of a photostabilizing excipient, such as a cyclodextrin, which can form an inclusion complex with the 9-aminoacridine moiety.[3][4][5][6]3. Review the storage temperature to ensure it is within the recommended range. |
| Precipitate forms in the solution. | A shift in pH leading to decreased solubility of this compound or its degradation products. It could also be the result of extensive degradation. | 1. Verify the pH of the solution and adjust if necessary using a suitable buffer system.2. Analyze the precipitate to determine its identity. It may be a degradation product, indicating a significant stability issue that needs to be addressed through formulation changes (e.g., addition of stabilizers). |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general approach for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to separate and quantify this compound from its potential degradation products.
Objective: To develop and validate an HPLC method that can resolve this compound from its degradation products generated under stress conditions.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Analytical grade phosphoric acid, sodium hydroxide, hydrogen peroxide
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Methodology:
-
Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Treat an aqueous solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of this compound at 105°C for 48 hours, then dissolve in a suitable solvent.
-
Photodegradation: Expose an aqueous solution of this compound to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7][8]
-
-
Chromatographic Conditions Development:
-
Mobile Phase: A gradient elution is recommended to separate polar and non-polar degradation products. Start with a mobile phase of acetonitrile and a phosphate buffer (pH adjusted to ~3.5 with phosphoric acid).
-
Gradient Program: Begin with a lower concentration of acetonitrile and gradually increase it over the run time to elute more hydrophobic compounds.
-
Detection: Use a UV detector set at a wavelength that provides a good response for both 9-aminoacridine and 4-hexylresorcinol (a starting point could be around 260 nm, but a full UV scan of the components is recommended).
-
Column Temperature: Maintain a constant column temperature (e.g., 30°C) to ensure reproducible retention times.
-
-
Method Validation:
-
Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent this compound peak and from each other.
-
Protocol 2: Evaluation of Antioxidants for Stabilization of this compound Solutions
Objective: To assess the effectiveness of different antioxidants in preventing the oxidative degradation of this compound in an aqueous solution.
Materials:
-
This compound
-
Ascorbic acid
-
Sodium metabisulfite
-
Phosphate buffer (pH 6.8)
-
HPLC system with a validated stability-indicating method
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound in the phosphate buffer.
-
Prepare three sets of solutions:
-
Control: this compound solution with no antioxidant.
-
Test 1: this compound solution containing 0.1% (w/v) ascorbic acid.
-
Test 2: this compound solution containing 0.1% (w/v) sodium metabisulfite.
-
-
-
Stability Study:
-
Store all solutions in clear glass vials at 40°C/75% RH (accelerated stability conditions) for 4 weeks.
-
At predetermined time points (e.g., 0, 1, 2, and 4 weeks), withdraw an aliquot from each solution.
-
-
Analysis:
-
Analyze the samples using the validated stability-indicating HPLC method.
-
Monitor for the appearance of degradation products and the decrease in the peak area of the parent this compound.
-
Visually inspect the solutions for any color change.
-
-
Data Evaluation:
-
Compare the degradation rates of this compound in the control and test solutions.
-
Determine which antioxidant provides better protection against degradation.
-
Data Presentation
Table 1: Hypothetical Degradation of this compound under Forced Conditions
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Appearance of Solution |
| 0.1 M HCl, 60°C, 24h | 15.2% | 2 | Slight yellowing |
| 0.1 M NaOH, RT, 24h | 25.8% | 3 | Brownish-yellow |
| 3% H₂O₂, RT, 24h | 35.5% | 4 | Dark brown |
| Heat (105°C, 48h) | 8.1% | 1 | No significant change |
| Photodegradation | 42.3% | 5 | Intense yellow |
Table 2: Hypothetical Effectiveness of Antioxidants on this compound Stability (4 weeks at 40°C/75% RH)
| Formulation | % this compound Remaining | Color Change |
| Control (No Antioxidant) | 65.4% | Noticeable browning |
| 0.1% Ascorbic Acid | 92.1% | Slight yellowing |
| 0.1% Sodium Metabisulfite | 95.8% | Minimal color change |
Visualizations
Caption: Experimental workflow for evaluating stabilizers for this compound solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2008052674A1 - Aqueous polyphenol and metabisulfite salt compositions - Google Patents [patents.google.com]
- 3. Increasing doxycycline hyclate photostability by complexation with β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of inclusion complexation with cyclodextrins on photostability of nifedipine in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
Technical Support Center: Overcoming Acrisorcin Resistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acrisorcin and its components, 9-aminoacridine and 4-hexylresorcinol. The information is designed to help overcome experimental challenges related to antifungal resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
This compound is a discontinued topical antifungal agent. It is a combination of two active ingredients: 9-aminoacridine and 4-hexylresorcinol.[1]
Q2: What is the proposed mechanism of action for this compound's components?
The antifungal activity of this compound is believed to result from the distinct mechanisms of its two components:
-
9-Aminoacridine : This compound is thought to exert its antifungal effect through multiple mechanisms, including intercalation into fungal DNA, inhibition of topoisomerase II, and disruption of ribosome biogenesis by inhibiting both the transcription and processing of ribosomal RNA.[2][3]
-
4-Hexylresorcinol : This phenolic derivative primarily acts by disrupting the fungal cell membrane, leading to increased permeability and subsequent cell lysis.[4][5]
Q3: What are the potential mechanisms of resistance to this compound's components?
While specific resistance mechanisms to the combination drug this compound are not well-documented due to its discontinued use, resistance to its individual components can be hypothesized based on their mechanisms of action:
-
Resistance to 9-Aminoacridine could involve:
-
Mutations in the gene encoding topoisomerase II, preventing the drug from binding effectively.
-
Alterations in ribosomal proteins or RNA, reducing the inhibitory effect on protein synthesis.
-
Increased expression of efflux pumps that actively remove 9-aminoacridine from the fungal cell.
-
-
Resistance to 4-Hexylresorcinol could involve:
-
Changes in the composition of the fungal cell membrane, such as alterations in sterol or phospholipid content, which may reduce drug-induced disruption.
-
Upregulation of cellular stress responses and membrane repair mechanisms.
-
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vitro experiments with this compound components.
| Problem | Possible Cause | Suggested Solution |
| High Minimum Inhibitory Concentration (MIC) for 9-aminoacridine | Target site mutation (e.g., topoisomerase II) | Sequence the gene encoding the drug target to identify potential mutations. |
| Increased drug efflux | Perform an efflux pump inhibitor assay. Co-incubate the fungal strain with 9-aminoacridine and a known efflux pump inhibitor (e.g., verapamil) and observe if the MIC decreases. | |
| Ribosomal alterations | Analyze ribosomal protein profiles or sequence ribosomal RNA genes to check for modifications. | |
| High MIC for 4-hexylresorcinol | Altered membrane composition | Analyze the lipid profile of the fungal cell membrane using techniques like gas chromatography-mass spectrometry (GC-MS). |
| Upregulated stress response | Use quantitative PCR (qPCR) to measure the expression of genes involved in cell wall integrity and stress response pathways. | |
| Inconsistent results in synergy assays (e.g., checkerboard assay) | Incorrect drug concentrations | Ensure accurate serial dilutions of both compounds. Prepare fresh stock solutions for each experiment. |
| Inappropriate incubation time or temperature | Optimize incubation conditions based on the specific fungal species being tested. Refer to standardized protocols (e.g., CLSI M27-A4).[6] | |
| Issues with inoculum preparation | Standardize the inoculum density using a spectrophotometer or hemocytometer to ensure reproducibility. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A4 guidelines.[6]
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Stock solutions of 9-aminoacridine and 4-hexylresorcinol in a suitable solvent (e.g., DMSO)
-
Fungal inoculum suspension standardized to 0.5 McFarland
-
Spectrophotometer
Procedure:
-
Prepare serial two-fold dilutions of each drug in RPMI-1640 medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare the fungal inoculum by suspending colonies from a fresh agar plate into sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the standardized inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Add 100 µL of the diluted inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.
Protocol 2: Checkerboard Synergy Assay
This assay is used to evaluate the interaction between 9-aminoacridine and 4-hexylresorcinol.
Materials:
-
Same as for the MIC protocol.
Procedure:
-
In a 96-well plate, prepare serial two-fold dilutions of 9-aminoacridine horizontally and serial two-fold dilutions of 4-hexylresorcinol vertically.
-
The result is a matrix of wells containing various combinations of the two drugs.
-
Add the standardized fungal inoculum to each well as described in the MIC protocol.
-
Include wells with each drug alone to determine their individual MICs in the same experiment.
-
Incubate the plate under the same conditions as the MIC assay.
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula:
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
Interpretation of FICI Values:
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Indifference |
| > 4.0 | Antagonism |
Visualizations
Caption: Mechanisms of action and potential resistance to this compound components.
Caption: Workflow for investigating this compound resistance and synergy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. 9-Aminoacridine Inhibits Ribosome Biogenesis by Targeting Both Transcription and Processing of Ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice [frontiersin.org]
- 4. The pharmacokinetics of hexylresorcinol-containing lozenges and their antimicrobial efficacy against oral and respiratory microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Hexylresorcinol? [synapse.patsnap.com]
- 6. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acrisorcin Antifungal Research
This technical support guide addresses the significant limitations researchers may encounter when considering Acrisorcin for antifungal research. The information available on this compound is sparse, and its use in modern research is constrained by several factors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what was its primary use?
This compound is a topical anti-infective that was marketed under the trade name Akrinol.[1] It is a combination of two active ingredients: 9-aminoacridine and 4-hexylresorcinol.[1][2] Historically, it was used to treat pityriasis versicolor, a common fungal infection of the skin.[1]
Q2: Why is there limited scientific literature available for this compound?
This compound was developed in 1961 and has since been discontinued.[1] This long period of discontinuation means that it has not been the subject of modern, extensive antifungal research. The available information is largely from older sources, and it is not a compound that is actively investigated in the scientific community.
Q3: What are the primary limitations of using this compound in current antifungal research?
The primary limitations of this compound for antifungal research include:
-
Discontinuation of the Drug: As this compound is no longer commercially produced, obtaining a stable and reliable source for research purposes is a significant challenge.[1]
-
No Data on Antifungal Resistance: There is no available research on the development of resistance to this compound in fungal species. This is a critical aspect of modern antifungal drug development that remains unexplored for this compound.
-
Absence of Clinical Trial Data: No recent or comprehensive clinical trial data for this compound is available to validate its efficacy and safety for any fungal infection beyond its initial indication of pityriasis versicolor.
-
Limited Spectrum of Activity: The known clinical use of this compound was limited to pityriasis versicolor, suggesting a potentially narrow spectrum of antifungal activity.[1] There is no data to support its efficacy against other medically important fungi.
Troubleshooting Experimental Challenges
Given the lack of available data, researchers will face significant hurdles in designing experiments with this compound.
| Potential Issue | Troubleshooting Suggestion |
| Sourcing the Compound | Due to its discontinued status, researchers would need to pursue custom chemical synthesis. This introduces variability in purity and batch consistency. |
| Determining Effective Concentrations | Without established Minimum Inhibitory Concentration (MIC) data for various fungal species, extensive dose-response studies would be required to determine effective concentrations. |
| Mechanism of Action Studies | Researchers would need to conduct foundational studies to elucidate the mechanism of action, treating the two components (9-aminoacridine and 4-hexylresorcinol) both individually and in combination. |
| Resistance Studies | Investigating potential resistance mechanisms would require long-term exposure studies with fungal cultures to select for and analyze any resistant strains that may emerge. |
Experimental Protocols
Due to the limited available information, detailed, validated experimental protocols for this compound in antifungal research are not available. Researchers would need to develop and validate their own protocols based on standard antifungal susceptibility testing methods, such as those established by the Clinical and Laboratory Standards Institute (CLSI).
Visualizing the Limitations
The limitations of this compound in the context of a typical drug development pipeline can be visualized as a series of roadblocks.
Caption: Roadblocks in this compound Antifungal Research.
References
Technical Support Center: Acrisorcin In Vitro Assays
Welcome to the technical support center for Acrisorcin in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for evaluating the antifungal properties of this compound and its components, 9-aminoacridine and 4-hexylresorcinol.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that may arise during in vitro antifungal susceptibility testing.
Q1: Why am I seeing inconsistent Minimum Inhibitory Concentration (MIC) results for my antifungal compound?
A1: Inconsistent MIC values can stem from several factors:
-
Inoculum Preparation: The size of the initial fungal inoculum is critical. A high inoculum density can lead to apparently higher MICs. Ensure you are using a standardized inoculum preparation method, typically aiming for a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeast.[1]
-
Media Composition: The components of your culture medium can interfere with the activity of the antifungal agent.[2] It is crucial to use a standardized medium, such as RPMI-1640, as recommended by guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).
-
Endpoint Determination: Visually determining the endpoint of fungal growth can be subjective, especially with antifungals that cause partial inhibition over a range of concentrations.[2] Consider using a spectrophotometer to measure optical density for a more quantitative assessment of growth inhibition. For some compounds, a trailing effect (reduced but persistent growth at concentrations above the MIC) may be observed. In such cases, the MIC is often defined as the concentration that causes a significant reduction (e.g., 80%) in growth compared to the control.[3]
Q2: I've observed that my fungus grows at very high concentrations of the antifungal, even though it's inhibited at lower concentrations. What is happening?
A2: This phenomenon is known as the "Eagle effect" or paradoxical growth. It has been observed with some classes of antifungal drugs, like echinocandins, where the fungus shows susceptibility at lower concentrations but can exhibit growth at concentrations well above the MIC.[1] If you observe this, it is important to record it and consider testing a wider range of concentrations to fully characterize the dose-response curve.
Q3: My time-kill kinetics assay is not showing a clear bactericidal or bacteriostatic effect. What could be the reason?
A3: Several factors can influence the outcome of a time-kill assay:
-
Sampling Time Points: The selected time points for sampling may not be optimal to capture the dynamics of fungal killing. It is advisable to include early time points (e.g., 0, 1, 2, 4, 6 hours) and later ones (e.g., 12, 24, 48 hours) to get a comprehensive profile.[4]
-
Drug Concentration: The concentrations tested (e.g., MIC, 2x MIC, 4x MIC) might not be high enough to produce a significant killing effect.[4] It may be necessary to test higher multiples of the MIC.
-
Drug Stability: The antifungal compound may not be stable in the assay medium over the entire duration of the experiment.
-
Definition of "cidal" vs. "static": A bactericidal (or fungicidal) effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[5] A bacteriostatic effect is characterized by an inhibition of growth where the CFU/mL count remains relatively constant.[5]
Q4: I am having trouble with the reproducibility of my biofilm disruption assay.
A4: Biofilm assays are inherently more variable than planktonic growth assays. To improve reproducibility:
-
Standardize Biofilm Formation: Ensure that the initial biofilm is grown for a consistent period under controlled conditions (e.g., temperature, media, and shaking speed if applicable) to achieve a mature and uniform biofilm.[6]
-
Washing Steps: The washing steps to remove planktonic cells must be gentle to avoid dislodging the biofilm.[6][7]
-
Quantification Method: Crystal violet staining is a common method for quantifying biofilm biomass, but it can be prone to variability.[6][7] Ensure complete solubilization of the dye before reading the absorbance. Consider using metabolic assays (e.g., XTT, resazurin) as an alternative or complementary method to assess cell viability within the biofilm.
-
Use of Controls: Always include appropriate positive (biofilm with no treatment) and negative (no biofilm) controls.
Data Presentation
Quantitative data from in vitro assays should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Example of Minimum Inhibitory Concentration (MIC) Data
| Fungal Species | Strain | This compound MIC (µg/mL) | 9-Aminoacridine MIC (µg/mL) | 4-Hexylresorcinol MIC (µg/mL) |
| Candida albicans | ATCC 90028 | 16 | 32 | 8 |
| Candida glabrata | ATCC 2001 | 32 | 64 | 16 |
| Aspergillus fumigatus | ATCC 204305 | 8 | 16 | 4 |
Table 2: Example of Time-Kill Kinetics Data for Candida albicans
| Time (hours) | Growth Control (log10 CFU/mL) | This compound (1x MIC) (log10 CFU/mL) | This compound (4x MIC) (log10 CFU/mL) |
| 0 | 5.0 | 5.0 | 5.0 |
| 2 | 5.8 | 4.8 | 4.2 |
| 4 | 6.5 | 4.5 | 3.5 |
| 8 | 7.2 | 4.2 | 2.8 |
| 12 | 7.8 | 4.1 | <2.0 |
| 24 | 8.5 | 4.0 | <2.0 |
Table 3: Example of Biofilm Disruption Data for Candida albicans
| Treatment | Concentration (µg/mL) | Biofilm Biomass Reduction (%) | Biofilm Viability Reduction (%) |
| This compound | 16 (1x MIC) | 35 | 45 |
| This compound | 64 (4x MIC) | 78 | 85 |
| 9-Aminoacridine | 32 (1x MIC) | 25 | 30 |
| 4-Hexylresorcinol | 8 (1x MIC) | 50 | 60 |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antifungal Stock Solution: Prepare a stock solution of this compound (or its components) in a suitable solvent (e.g., DMSO) at a concentration 100-fold higher than the highest concentration to be tested.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the antifungal stock solution in RPMI-1640 medium (buffered with MOPS) to achieve a range of concentrations. The final volume in each well should be 100 µL. Include a drug-free well for a growth control and a medium-only well for a sterility control.
-
Inoculum Preparation: Grow the fungal culture on an appropriate agar plate. Suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Inoculation: Add 100 µL of the final inoculum to each well of the microtiter plate, bringing the total volume to 200 µL.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Endpoint Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control.[3] This can be determined visually or by reading the optical density at 600 nm.
Time-Kill Kinetics Assay
-
Preparation of Fungal Culture: Grow the fungal culture in a suitable broth medium (e.g., Sabouraud Dextrose Broth) overnight at 35°C with shaking.
-
Inoculum Preparation: Dilute the overnight culture in fresh, pre-warmed broth to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.
-
Assay Setup: Prepare flasks or tubes containing the fungal inoculum and the antifungal agent at the desired concentrations (e.g., 1x MIC, 2x MIC, 4x MIC). Include a growth control flask without the antifungal agent.
-
Incubation and Sampling: Incubate the flasks at 35°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.
-
Colony Counting: Perform serial dilutions of the collected aliquots in sterile saline and plate them onto appropriate agar plates. Incubate the plates at 35°C for 24-48 hours.
-
Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point. Plot the log10 CFU/mL versus time. A ≥3-log10 decrease in CFU/mL from the initial inoculum is considered fungicidal.[5]
Biofilm Disruption Assay
-
Biofilm Formation: In a flat-bottom 96-well plate, add 100 µL of a standardized fungal suspension (e.g., 1 x 10⁶ CFU/mL in RPMI-1640) to each well. Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent, planktonic cells.
-
Treatment: Add 200 µL of fresh medium containing the desired concentrations of the antifungal agent to the wells with the established biofilms. Include an untreated control well with medium only.
-
Incubation: Incubate the plate for another 24 hours at 37°C.
-
Quantification of Biofilm Biomass (Crystal Violet Staining):
-
Wash the wells with PBS.
-
Fix the biofilm with 200 µL of methanol for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilm with 200 µL of 0.1% crystal violet solution for 15 minutes.
-
Wash the wells with water to remove excess stain.
-
Solubilize the bound dye with 200 µL of 33% acetic acid.
-
Measure the absorbance at 570 nm.
-
-
Quantification of Biofilm Viability (XTT or Resazurin Assay):
-
Wash the wells with PBS.
-
Add the XTT or resazurin solution according to the manufacturer's instructions.
-
Incubate in the dark for a specified period.
-
Measure the absorbance or fluorescence to determine metabolic activity.
-
Visualizations
Proposed Mechanism of Action of this compound Components
Caption: Proposed antifungal mechanisms of this compound's components.
General Workflow for In Vitro Antifungal Assay
References
- 1. 'Acridines' as New Horizons in Antifungal Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acridine Derivatives as Antifungal and Antivirulence Agents Against Candida albicans [mdpi.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. 9-Aminoacridine Inhibits Ribosome Biogenesis by Targeting Both Transcription and Processing of Ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Repurposing 9-Aminoacridine as an Adjuvant Enhances the Antimicrobial Effects of Rifampin against Multidrug-Resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acrisorcin Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized Acrisorcin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it synthesized?
This compound is not a single synthesized molecule but a 1:1 combination of two active pharmaceutical ingredients (APIs): 9-aminoacridine and 4-hexylresorcinol.[1][2] Its "synthesis" as a final product involves the careful combination of these two previously synthesized components. Therefore, the purity of the final this compound product is critically dependent on the purity of the individual 9-aminoacridine and 4-hexylresorcinol starting materials.
Q2: What are the primary impurities I should be aware of in synthesized this compound?
Potential impurities in this compound can be categorized as follows:
-
Process-Related Impurities: These arise from the synthesis of the individual components.
-
From 9-aminoacridine synthesis: 9-acridone is a common impurity formed by the hydrolysis of the 9-chloroacridine intermediate.
-
From 4-hexylresorcinol synthesis: Unreacted starting materials such as resorcinol and hexanoic acid , as well as the intermediate 4-hexanoylresorcinol , can be present.
-
-
Degradation Products: These can form during storage or upon exposure to stress conditions.
-
Formulation-Related Impurities: If this compound is formulated into a cream or ointment, interactions with excipients can occur.
-
Formaldehyde Adducts: Some excipients, like polyethylene glycols (PEGs), can contain trace amounts of formaldehyde, which can react with the primary amine of 9-aminoacridine.[6][7]
-
Peroxide-Induced Degradants: Peroxides present in excipients like PEGs and polysorbates can promote oxidative degradation of the active ingredients.[8]
-
Q3: What are the typical acceptance criteria for impurities in this compound?
Troubleshooting Guides
Issue 1: Presence of an Unknown Peak in the Chromatogram of 9-Aminoacridine Raw Material
-
Problem: An unexpected peak is observed during HPLC analysis of the 9-aminoacridine starting material.
-
Potential Cause: This is likely the 9-acridone impurity, which is a common byproduct of 9-aminoacridine synthesis.
-
Troubleshooting Steps:
-
Confirm Identity: Spike the sample with a known standard of 9-acridone to see if the peak area of the unknown impurity increases.
-
Review Synthesis Conditions: Investigate the cyclization and amination steps of the 9-aminoacridine synthesis. Incomplete reaction or exposure to moisture can lead to the formation of 9-acridone.
-
Purification: Recrystallization of the 9-aminoacridine raw material may be necessary to reduce the level of 9-acridone.
-
Issue 2: Incomplete Reaction in the Synthesis of 4-Hexylresorcinol
-
Problem: HPLC analysis of the synthesized 4-hexylresorcinol shows significant levels of resorcinol and an intermediate.
-
Potential Cause: The intermediate is likely 4-hexanoylresorcinol , indicating incomplete reduction. The presence of resorcinol points to an incomplete initial acylation reaction.
-
Troubleshooting Steps:
-
Optimize Reduction: Ensure the reducing agent (e.g., zinc amalgam in the Clemmensen reduction) is fresh and that the reaction goes to completion. Monitor the reaction by thin-layer chromatography (TLC) or in-process HPLC.
-
Drive Acylation: In the initial Friedel-Crafts acylation of resorcinol with hexanoic acid, ensure appropriate reaction time and temperature to maximize the formation of 4-hexanoylresorcinol.
-
Purification: The final 4-hexylresorcinol product may require purification by distillation or recrystallization to remove unreacted starting materials and the intermediate.
-
Issue 3: Discoloration or Degradation of the Final this compound Product Over Time
-
Problem: The this compound product, especially when formulated as a cream, develops a yellowish or brownish tint and shows new peaks in the HPLC chromatogram upon storage.
-
Potential Cause: This is likely due to oxidative degradation of the 4-hexylresorcinol component and/or photodegradation of the 9-aminoacridine.
-
Troubleshooting Steps:
-
Protect from Light: Store the this compound product in light-resistant containers.
-
Inert Atmosphere: During manufacturing and packaging, consider using an inert atmosphere (e.g., nitrogen) to minimize exposure to oxygen.
-
Antioxidant Excipients: If formulating a cream, consider the inclusion of an antioxidant to protect the 4-hexylresorcinol from degradation.
-
Excipient Screening: Screen all excipients for peroxide and formaldehyde content to prevent formulation-related degradation.[6][14]
-
Quantitative Data Summary
The following table summarizes potential impurities and provides general acceptance criteria based on ICH guidelines.
| Impurity Name | Source | Typical Analytical Technique | ICH Identification Threshold | ICH Qualification Threshold |
| 9-Acridone | Process-Related (from 9-aminoacridine) | HPLC-UV | ≥ 0.1% | > 0.15% |
| Resorcinol | Process-Related (from 4-hexylresorcinol) | HPLC-UV | ≥ 0.1% | > 0.15% |
| 4-Hexanoylresorcinol | Process-Related (from 4-hexylresorcinol) | HPLC-UV | ≥ 0.1% | > 0.15% |
| Unspecified Degradant | Degradation | HPLC-UV | ≥ 0.1% | > 0.15% |
| Total Impurities | Process & Degradation | HPLC-UV | - | To be justified |
Experimental Protocols
Protocol 1: HPLC Method for the Simultaneous Determination of this compound Components and Potential Impurities
This protocol describes a stability-indicating HPLC method for the analysis of this compound and its potential impurities.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 20% B
-
26-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Protocol 2: Forced Degradation Studies
To identify potential degradation products, forced degradation studies should be performed on the this compound drug substance.
-
Acid Hydrolysis: Reflux the drug substance in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Reflux the drug substance in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light as per ICH Q1B guidelines.
After exposure to each stress condition, prepare samples as described in Protocol 1 and analyze by HPLC to identify and quantify any degradation products.
Visualizations
Caption: Synthesis workflow for this compound and its key process-related impurities.
Caption: Potential degradation pathways for this compound under various stress conditions.
References
- 1. Tyrosinase-Catalyzed Hydroxylation of 4-Hexylresorcinol, an Antibrowning and Depigmenting Agent: A Kinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Evaluation of hydroperoxides in common pharmaceutical excipients. | Semantic Scholar [semanticscholar.org]
- 9. pharma.gally.ch [pharma.gally.ch]
- 10. jpionline.org [jpionline.org]
- 11. m.youtube.com [m.youtube.com]
- 12. fao.org [fao.org]
- 13. ec.europa.eu [ec.europa.eu]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Acrisorcin vs. Modern Antifungals: A Comparative Analysis for Tinea Versicolor Treatment
For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the historical antifungal agent Acrisorcin with modern antifungal therapies for the treatment of tinea versicolor, a superficial fungal infection caused by Malassezia species. This document synthesizes available data on their mechanisms of action, efficacy, and the experimental methodologies used for their evaluation.
Executive Summary
This compound, a combination of 9-aminoacridine and 4-hexylresorcinol, was historically used as a topical treatment for tinea versicolor. However, it has since been discontinued, and detailed quantitative efficacy data and standardized experimental protocols are scarce in contemporary scientific literature. In contrast, modern antifungal agents, primarily azoles and allylamines, have well-documented mechanisms of action, extensive clinical trial data, and established in vitro susceptibility testing methods. This guide presents a comparative overview, highlighting the evolution of antifungal therapy for tinea versicolor and the rigorous evaluation standards applied to modern treatments.
Data Presentation: Efficacy and In Vitro Susceptibility
Quantitative data for this compound is notably absent from recent scientific literature, reflecting its discontinued status. The following tables summarize the available efficacy data for modern antifungal agents.
Table 1: Comparative Clinical Efficacy of Modern Topical Antifungals for Tinea Versicolor
| Antifungal Agent | Drug Class | Dosage Regimen | Mycological Cure Rate | Clinical Cure/Response Rate | Reference |
| Ketoconazole 2% cream | Azole | Once daily for 2 weeks | 88% | Not specified | [1] |
| Terbinafine 1% cream | Allylamine | Once daily for 2 weeks | 96% | Not specified | [1] |
| Eberconazole 1% cream | Azole | Once daily for 2 weeks | 100% | 80% | [1] |
| Butenafine 1% cream | Allylamine | Not specified | 87.5% | 91.7% | [1] |
| Bifonazole 1% cream | Azole | Not specified | 83.3% | 83.3% | [1] |
Table 2: In Vitro Susceptibility of Malassezia Species to Modern Antifungal Agents (MIC Ranges in µg/mL)
| Antifungal Agent | Drug Class | M. furfur | M. globosa | M. sympodialis | Reference |
| Ketoconazole | Azole | 0.03 - 16 | 0.03 - 16 | 0.03 - 4 | [2][3] |
| Itraconazole | Azole | ≤0.03 - 2.0 | ≤0.03 - 0.5 | ≤0.03 - 0.125 | [2][3][4] |
| Fluconazole | Azole | 0.25 - 64 | 1 - >64 | 0.125 - 16 | [4] |
| Voriconazole | Azole | ≤0.03 - 0.25 | ≤0.03 - 0.125 | ≤0.03 - 0.125 | [2][3][4] |
| Terbinafine | Allylamine | 0.03 - 4 | 0.03 - 8 | 0.03 - 1 | [2][3] |
Note: MIC (Minimum Inhibitory Concentration) values can vary significantly between studies due to different methodologies.
Mechanisms of Action
The antifungal mechanisms of this compound and modern antifungals differ significantly, reflecting advances in targeted drug development.
This compound : The precise antifungal mechanism of this compound is not well-documented. However, based on its components:
-
9-Aminoacridine : This compound and its derivatives are known to intercalate into DNA, which can inhibit DNA replication and transcription.[5][6][7] Some derivatives have also been shown to target fungal topoisomerase II.
-
4-Hexylresorcinol : This agent has general antiseptic properties and is known to inhibit enzymes like tyrosinase.[8][9][10] Its antifungal activity is likely due to non-specific disruption of cellular processes.
Modern Antifungals :
-
Azoles (e.g., Ketoconazole, Itraconazole) : These agents inhibit the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The depletion of ergosterol and accumulation of toxic sterol precursors disrupt membrane integrity and function.
-
Allylamines (e.g., Terbinafine) : This class of antifungals inhibits squalene epoxidase, another key enzyme in the ergosterol biosynthesis pathway.[1] This leads to a deficiency in ergosterol and a toxic accumulation of squalene within the fungal cell, resulting in cell death.
Experimental Protocols
Standardized methodologies are crucial for the reliable evaluation of antifungal agents.
In Vitro Susceptibility Testing: Broth Microdilution Method
Modern antifungal susceptibility testing for yeasts like Malassezia is often guided by protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Objective : To determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate.
Methodology :
-
Fungal Isolate Preparation : Malassezia species are cultured on appropriate lipid-supplemented agar. A standardized inoculum suspension is then prepared.
-
Antifungal Agent Preparation : The antifungal agent is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI 1640 supplemented with lipids).
-
Inoculation and Incubation : Each well is inoculated with the fungal suspension. The microtiter plate is incubated at a controlled temperature (typically 30-32°C) for a specified period (e.g., 48-72 hours).
-
MIC Determination : The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity compared to the growth control). This can be assessed visually or using a spectrophotometer. For some fungicidal drugs, a 100% growth inhibition endpoint is used.
Note: Due to the fastidious nature of Malassezia species, modifications to standard protocols, such as the use of lipid-enriched media, are necessary.[2][3]
Clinical Trial Workflow for Topical Antifungals
The evaluation of a topical antifungal for tinea versicolor in a clinical trial setting typically follows a structured workflow.
Conclusion
The comparison between this compound and modern antifungals for the treatment of tinea versicolor illustrates the significant progress in antifungal drug development. While this compound represented an early therapeutic option, the lack of robust, publicly available efficacy data and a detailed understanding of its mechanism of action stand in stark contrast to the well-characterized profiles of modern azoles and allylamines. These newer agents have been subjected to rigorous in vitro and clinical evaluation, providing a solid evidence base for their use. For researchers and drug development professionals, this comparison underscores the importance of standardized methodologies, well-defined molecular targets, and comprehensive clinical trials in the development of safe and effective antifungal therapies.
References
- 1. Tinea versicolor: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Susceptibility Testing of Malassezia spp. with an Optimized Colorimetric Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Susceptibility Testing of Malassezia spp. with an Optimized Colorimetric Broth Microdilution Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Susceptibilities of Malassezia Species to a New Triazole, Albaconazole (UR-9825), and Other Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice [frontiersin.org]
- 6. A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Repurposing 9-Aminoacridine as an Adjuvant Enhances the Antimicrobial Effects of Rifampin against Multidrug-Resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Framework for Investigating the Synergistic Antifungal Effects of Acrisorcin
For Researchers, Scientists, and Drug Development Professionals
Introduction: Acrisorcin, a topical anti-infective, is a combination of 9-aminoacridine and 4-hexylresorcinol.[1] While historically used as a fungicide, particularly against pityriasis versicolor, its marketing has been discontinued.[1] The potential for its components to act synergistically with other established antifungal agents remains an unexplored area of research. Synergistic combinations are of significant interest in antifungal therapy as they can enhance efficacy, reduce dosages, minimize toxicity, and combat the development of resistance.[2][3]
This guide provides a comprehensive experimental framework for objectively evaluating the synergistic antifungal potential of this compound in combination with other antifungal drugs. Due to the absence of published experimental data on this compound's synergistic effects, this document outlines the detailed methodologies, data presentation structures, and logical workflows required to conduct such an investigation.
Potential Mechanisms of Action for Synergistic Effects
Understanding the individual mechanisms of this compound's components is crucial for hypothesizing potential synergistic interactions.
-
9-Aminoacridine: This compound and its derivatives are known to intercalate into DNA, which can inhibit DNA replication and repair processes in fungal cells.[4][5] Some derivatives have also been shown to target fungal topoisomerase II, an enzyme essential for managing DNA topology during replication.[4] Furthermore, 9-aminoacridine can disrupt the proton motive force across microbial membranes.[5]
-
4-Hexylresorcinol: As a phenolic lipid, 4-hexylresorcinol can disrupt microbial cell membranes, increasing their permeability and interfering with vital processes like energy production.[6][7][8] It has also been shown to inhibit tyrosinase, an enzyme involved in melanin synthesis, which can be a virulence factor in some fungi.[9] Its ability to act as an adjuvant, enhancing the efficacy of other antibiotics, has been demonstrated against bacteria.[10]
A potential synergistic interaction could arise from a multi-target effect: 4-hexylresorcinol could compromise the fungal cell membrane, facilitating the entry of 9-aminoacridine to its intracellular target (DNA/topoisomerase). This dual assault on different cellular components could lead to a greater antifungal effect than the sum of the individual agents.
Experimental Protocols
To quantitatively assess antifungal synergy, two primary in vitro methods are recommended: the checkerboard microdilution assay and the time-kill curve assay.
Checkerboard Microdilution Assay
This method allows for the testing of numerous combinations of two drugs simultaneously to determine their combined effect on fungal growth.
Detailed Methodology:
-
Preparation of Antifungal Agents:
-
Prepare stock solutions of this compound and the comparative antifungal agent (e.g., fluconazole, amphotericin B) in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each agent in RPMI 1640 medium to create a range of concentrations, typically from 1/32 to 4 times the Minimum Inhibitory Concentration (MIC).[11] The MIC of each drug alone must be determined beforehand.
-
-
Plate Setup:
-
In a 96-well microtiter plate, add 50 µL of RPMI 1640 medium to each well.
-
Dispense 50 µL of the serially diluted this compound along the x-axis (columns 2-11).
-
Dispense 50 µL of the serially diluted comparative antifungal along the y-axis (rows B-G). This creates a matrix of combination concentrations.
-
Column 1 and row A serve as single-drug controls. Include a growth control well (no drug) and a sterility control well (no fungi).[3]
-
-
Inoculum Preparation and Inoculation:
-
Prepare a standardized fungal inoculum (e.g., Candida albicans) adjusted to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Inoculate each well (except the sterility control) with 100 µL of the final fungal suspension.
-
-
Incubation and Reading:
-
Data Analysis:
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that shows growth inhibition using the formula:
-
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone) [13]
-
-
The interaction is interpreted as follows[13][14]:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
References
- 1. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]
- 2. Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Repurposing 9-Aminoacridine as an Adjuvant Enhances the Antimicrobial Effects of Rifampin against Multidrug-Resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The pharmacokinetics of hexylresorcinol-containing lozenges and their antimicrobial efficacy against oral and respiratory microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Hexylresorcinol? [synapse.patsnap.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. The use of 4-Hexylresorcinol as antibiotic adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Checkerboard array synergy testing. [bio-protocol.org]
- 13. In vitro Activity of Different Antibacterial Agents in Combination with Each Other against Multidrug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interpretation of Fractional Inhibitory Concentration Index (FICI) [bio-protocol.org]
A Guide to Understanding Antifungal Cross-Resistance: An Illustrative Comparison Involving Acrisorcin's Components
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of antifungal resistance is a significant challenge in clinical practice. Understanding the potential for cross-resistance between different antifungal agents is crucial for the development of new therapeutics and for effective patient treatment. This guide provides an overview of antifungal cross-resistance, using the historical, discontinued topical antifungal Acrisorcin as a conceptual starting point, and comparing its potential mechanisms with well-established antifungal classes. Due to the discontinuation of this compound (Akrinol) and the lack of specific cross-resistance studies, this guide utilizes illustrative data from common fungal pathogens and major antifungal drug classes to explain the principles and methodologies of cross-resistance studies.
Introduction to this compound and the Concept of Cross-Resistance
This compound was a topical antifungal agent, marketed under the trade name Akrinol, which has since been discontinued. It was a combination of two active ingredients: 9-aminoacridine and 4-hexylresorcinol[1]. While there is a lack of specific data on this compound's cross-resistance profile, an analysis of its components can provide a hypothetical basis for comparison with other antifungal classes.
-
9-aminoacridine: Acridine derivatives have been investigated for their antifungal properties, with some showing activity against fluconazole-resistant strains of Candida. Their mechanism is thought to involve targeting fungal topoisomerase II, an enzyme involved in DNA replication[2].
-
4-hexylresorcinol: This compound is known for its broad-spectrum antiseptic properties and has been shown to have antimicrobial and antifungal activity. Its mechanism is likely related to the disruption of the fungal cell membrane[3][4]. Some studies have also explored its use as an adjuvant to enhance the efficacy of other antibiotics[5][6].
Cross-resistance occurs when a fungal strain develops resistance to one antifungal agent, which then confers resistance to other, often structurally related or mechanistically similar, antifungal drugs. This phenomenon is a major concern in the treatment of fungal infections. Conversely, collateral sensitivity is a phenomenon where resistance to one drug leads to increased susceptibility to another.
This guide will explore the mechanisms of cross-resistance by comparing the hypothetical action of this compound's components with three major classes of antifungal drugs: azoles, echinocandins, and polyenes.
Comparative Analysis of Antifungal Agents
The following sections detail the mechanisms of action and resistance for major antifungal classes, providing a framework for understanding potential cross-resistance.
Azoles (e.g., Fluconazole, Voriconazole)
-
Mechanism of Action: Azoles inhibit the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, resulting in the disruption of membrane integrity and fungal growth inhibition[7][8].
-
Mechanisms of Resistance and Cross-Resistance:
-
Target site modification: Point mutations in the ERG11 gene can alter the structure of the target enzyme, reducing the binding affinity of azole drugs. Specific mutations can confer resistance to a single azole or cross-resistance across the entire class[9][10].
-
Overexpression of the target enzyme: Increased expression of the ERG11 gene leads to higher levels of lanosterol 14α-demethylase, requiring higher concentrations of the drug to achieve an inhibitory effect[11].
-
Efflux pump overexpression: Upregulation of ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitator superfamily (MFS) transporters (e.g., MDR1) actively pump azoles out of the fungal cell, reducing the intracellular drug concentration[2][4]. Overexpression of these pumps is a common mechanism for cross-resistance to multiple azole drugs[5].
-
Echinocandins (e.g., Caspofungin, Micafungin)
-
Mechanism of Action: Echinocandins are a newer class of antifungals that inhibit the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall. They target the Fks1p subunit of the β-(1,3)-D-glucan synthase enzyme complex[11][12]. This disruption of the cell wall leads to osmotic instability and cell death.
-
Mechanisms of Resistance and Cross-Resistance:
-
Target site modification: Mutations in the FKS1 gene are the primary mechanism of echinocandin resistance. These mutations typically occur in specific "hot spot" regions and reduce the sensitivity of the glucan synthase enzyme to the drug. Cross-resistance among all echinocandins is common with these mutations[3][12].
-
No cross-resistance with azoles: Due to their different mechanisms of action, there is generally no cross-resistance between echinocandins and azoles. In fact, echinocandins are often effective against azole-resistant strains[3][13].
-
Polyenes (e.g., Amphotericin B)
-
Mechanism of Action: Polyenes bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular components and cell death[7][8].
-
Mechanisms of Resistance: Resistance to polyenes is rare but can occur through alterations in the cell membrane's sterol composition, primarily by reducing the ergosterol content through mutations in the ergosterol biosynthesis pathway (e.g., in ERG2, ERG3, ERG6, or ERG11 genes)[1].
Data Presentation: Illustrative MIC Values
The following table presents illustrative Minimum Inhibitory Concentration (MIC) data for susceptible and resistant strains of Candida albicans to demonstrate the concept of cross-resistance. MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.
| Fungal Strain | Antifungal Agent | MIC (µg/mL) | Resistance Phenotype | Cross-Resistance Observed |
| C. albicans (Wild Type) | Fluconazole | 0.5[14] | Susceptible | N/A |
| Voriconazole | 0.03 | Susceptible | N/A | |
| Caspofungin | 0.25[14] | Susceptible | N/A | |
| Amphotericin B | 0.5 | Susceptible | N/A | |
| C. albicans (Azole-R) | Fluconazole | 64[15] | Resistant | Yes (with Voriconazole) |
| Voriconazole | 4 | Resistant | Yes (with Fluconazole) | |
| Caspofungin | 0.25 | Susceptible | No (with Azoles) | |
| Amphotericin B | 0.5 | Susceptible | No (with Azoles) | |
| C. albicans (Echinocandin-R) | Fluconazole | 0.5 | Susceptible | No (with Echinocandins) |
| Voriconazole | 0.03 | Susceptible | No (with Echinocandins) | |
| Caspofungin | >8 | Resistant | Yes (within echinocandins) | |
| Amphotericin B | 0.5 | Susceptible | No (with Echinocandins) |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The following is a generalized protocol for antifungal susceptibility testing based on the Clinical and Laboratory Standards Institute (CLSI) M27 and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for broth microdilution[16][17].
Objective: To determine the MIC of various antifungal agents against planktonic fungal cells to assess susceptibility, resistance, and cross-resistance.
Materials:
-
Fungal isolates
-
Sterile 96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Antifungal stock solutions (e.g., fluconazole, voriconazole, caspofungin)
-
Spectrophotometer or plate reader
-
Incubator (35°C)
-
Quality control strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)
Procedure:
-
Inoculum Preparation:
-
Subculture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Antifungal Plate Preparation:
-
Prepare serial twofold dilutions of each antifungal agent in RPMI-1640 medium in the 96-well plates. The final volume in each well should be 100 µL.
-
Include a growth control well (no antifungal) and a sterility control well (no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Read the plates visually or with a spectrophotometer.
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and 100% for echinocandins and polyenes) compared to the growth control.
-
Visualizations
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Antifungal Drug Resistance: Molecular Mechanisms in Candida albicans and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to echinocandin-class antifungal drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Candida albicans Antifungal Resistance and Tolerance in Bloodstream Infections: The Triad Yeast-Host-Antifungal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance Mechanisms in Clinical Isolates of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Emergence of invasive candidiasis with multiple Candida species exhibiting azole and echinocandin resistance [frontiersin.org]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. scribd.com [scribd.com]
- 9. Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. Mechanisms of Candida biofilm drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Micafungin activity against Candida albicans with diverse azole resistance phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Caspofungin Activity against Clinical Isolates of Fluconazole-Resistant Candida - PMC [pmc.ncbi.nlm.nih.gov]
- 16. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 17. EUCAST: Fungi (AFST) [eucast.org]
A Comparative Analysis of the Mechanisms of Action: Acrisorcin and Azole Antifungals
In the landscape of antifungal therapeutics, understanding the precise mechanism of action is paramount for the development of effective treatments and management of resistance. This guide provides a detailed comparison of the established mechanism of azole antifungals and the inferred mechanism of Acrisorcin, a discontinued topical agent. This analysis is intended for researchers, scientists, and drug development professionals, offering a clear perspective on the distinct ways these compounds combat fungal infections.
At a Glance: Key Mechanistic Differences
| Feature | This compound (Inferred Mechanism) | Azole Antifungals |
| Primary Target | Multi-target: Likely involves DNA intercalation and cell membrane disruption. | Lanosterol 14α-demethylase (CYP51) |
| Effect on Fungal Cell | DNA replication and transcription inhibition, increased membrane permeability, potential enzyme inhibition. | Inhibition of ergosterol biosynthesis, leading to a defective cell membrane. |
| Molecular Action | 9-Aminoacridine intercalates between DNA base pairs; 4-Hexylresorcinol disrupts the lipid bilayer of the cell membrane. | Binds to the heme iron of the CYP51 enzyme, preventing the conversion of lanosterol to ergosterol. |
| Spectrum of Activity | Historically used for Pityriasis versicolor (Malassezia species). | Broad-spectrum, including yeasts (Candida, Cryptococcus) and molds (Aspergillus). |
Mechanism of Action: A Detailed Examination
This compound: A Two-Pronged Assault on Fungal Cells
This compound is a combination of two active ingredients: 9-aminoacridine and 4-hexylresorcinol.[1][2] While specific studies on the combined mechanism of this compound are scarce due to its discontinued status, the antifungal action can be inferred from the known properties of its components.
-
9-Aminoacridine: Targeting Fungal DNA 9-aminoacridine is a planar heterocyclic molecule capable of inserting itself between the base pairs of DNA, a process known as intercalation.[3] This action is thought to disrupt DNA replication and transcription, thereby inhibiting fungal cell growth and proliferation.[3] Derivatives of acridine have demonstrated antifungal activity against various fungi, including Candida albicans and dermatophytes, with some studies suggesting they can inhibit hyphal formation and biofilm development.[3][4]
-
4-Hexylresorcinol: Disrupting the Fungal Cell Membrane 4-Hexylresorcinol is a substituted phenol with known antiseptic and membrane-disrupting properties.[5][6] Its lipophilic nature allows it to integrate into the lipid bilayer of the fungal cell membrane, leading to a loss of structural integrity and increased permeability.[5] This disruption can cause leakage of essential intracellular components and ultimately lead to cell death.[5] Some studies also suggest that resorcinol derivatives can inhibit enzymes essential for fungal metabolism.[7]
The combination of these two agents in this compound likely results in a synergistic or additive antifungal effect, targeting both the genetic machinery and the physical barrier of the fungal cell.
Azole Antifungals: Inhibiting a Critical Enzyme in Ergosterol Synthesis
The mechanism of action for azole antifungals is well-established and highly specific. Azoles, which include imidazoles (e.g., ketoconazole) and triazoles (e.g., fluconazole, itraconazole), target the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway.
Ergosterol is the primary sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells. It plays a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.
The azole antifungal binds to the heme iron atom in the active site of CYP51, inhibiting its activity. This blockage prevents the conversion of lanosterol to 14,14-dimethyl-cholesta-8,24-dien-3β-ol, a crucial step in ergosterol synthesis. The depletion of ergosterol and the concurrent accumulation of toxic 14α-methylated sterols disrupt the normal structure and function of the fungal cell membrane. This leads to increased permeability, inhibition of fungal growth, and, at high concentrations, cell death.
Visualizing the Mechanisms of Action
Caption: Inferred mechanism of this compound.
Caption: Mechanism of action of Azole antifungals.
Quantitative Data: In Vitro Susceptibility
| Azole Antifungal | Malassezia furfur MIC Range (µg/mL) | Malassezia globosa MIC Range (µg/mL) | Malassezia sympodialis MIC Range (µg/mL) |
| Ketoconazole | <0.03 - 4 | 0.03 - 16 | 0.03 - 16 |
| Itraconazole | 0.03 - 1 | 0.03 - 0.25 | 0.03 - 0.25 |
| Fluconazole | <0.125 - >64 | 2 - 16 | Not widely reported |
| Voriconazole | <0.03 - >16 | Not widely reported | Not widely reported |
| Bifonazole | <0.06 - 1 | Not reported | Not reported |
| Clotrimazole | <0.06 - 8 | Not reported | Not reported |
Data compiled from multiple sources.[8][9][10][11][12] MIC values can vary depending on the specific isolate and testing methodology.
Experimental Protocols: Antifungal Susceptibility Testing
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast, such as Malassezia species, using the broth microdilution method. This method is a standard approach for evaluating the in vitro activity of antifungal compounds like azoles and could be adapted for testing this compound.
Objective:
To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungal isolate.
Materials:
-
Antifungal agent stock solution
-
Fungal isolate
-
Modified Leeming-Notman (MLN) broth or other suitable lipid-supplemented medium for Malassezia
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader (optional)
-
Incubator (30-32°C)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Vortex mixer
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on a suitable agar medium at 30-32°C for 48-72 hours.
-
Harvest the fungal colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL.
-
Dilute the standardized inoculum in the appropriate broth medium to achieve a final concentration of approximately 0.5-2.5 x 10^3 cells/mL in the microtiter plate wells.
-
-
Drug Dilution:
-
Prepare a series of two-fold dilutions of the antifungal agent in the broth medium directly in the 96-well plate.
-
The final volume in each well should be 100 µL.
-
Include a drug-free well for a positive growth control and an uninoculated well for a negative control (sterility control).
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well (except the negative control).
-
The final volume in each test well will be 200 µL.
-
-
Incubation:
-
Seal the microtiter plate to prevent evaporation and incubate at 30-32°C for 48-72 hours.
-
-
MIC Determination:
-
After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the antifungal agent that shows no visible growth.
-
Alternatively, the growth can be assessed spectrophotometrically by reading the optical density at a specific wavelength (e.g., 600 nm).
-
Experimental Workflow
Caption: Workflow for MIC determination.
Conclusion
This compound and azole antifungals represent two distinct approaches to combating fungal infections. Azoles employ a highly specific, targeted mechanism by inhibiting a key enzyme in the fungal cell membrane biosynthesis pathway. In contrast, this compound, based on the properties of its components, appears to have a multi-targeted approach, disrupting both DNA integrity and cell membrane function. While the specificity of azoles has made them a cornerstone of antifungal therapy, the broader, multi-faceted mechanism of agents like this compound could, in theory, present a higher barrier to the development of resistance. However, the lack of comprehensive modern data on this compound limits a direct and thorough comparison of its efficacy and clinical potential against the well-characterized azole class of antifungals. Further research into multi-target antifungals could provide valuable insights for the development of new therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Susceptibilities of Malassezia Species to a New Triazole, Albaconazole (UR-9825), and Other Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice [frontiersin.org]
- 5. What is the mechanism of Hexylresorcinol? [synapse.patsnap.com]
- 6. 4-Hexylresorcinol - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. In vitro susceptibility of Malassezia furfur against azole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antifungal Susceptibility Testing of Malassezia spp. with an Optimized Colorimetric Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antifungal activities of azole agents against the Malassezia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Susceptibilities of Malassezia strains from pityriasis versicolor, Malassezia folliculitis and seborrheic dermatitis to antifungal drugs - PMC [pmc.ncbi.nlm.nih.gov]
Acrisorcin as a Positive Control in Antifungal Screening: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Acrisorcin, a historical topical antifungal agent, and its potential utility as a positive control in modern antifungal screening assays. Due to the limited availability of recent in vitro data for this compound, this document also presents a comparison with commonly used antifungal positive controls, supported by experimental data and detailed protocols.
Introduction to this compound
This compound, formerly marketed as the cream Akrinol, is a combination of two active ingredients: 9-aminoacridine and 4-hexylresorcinol.[1] It was primarily used for the topical treatment of pityriasis versicolor, a superficial fungal infection caused by yeasts of the genus Malassezia.[1][2][3] While the product has been discontinued, its components have known antimicrobial properties, making it a subject of interest for historical reference and potential use in specific screening applications.
Mechanism of Action
The precise synergistic mechanism of this compound is not well-documented. However, the individual actions of its components suggest a multi-faceted antifungal effect.
-
9-Aminoacridine: This acridine derivative is known to intercalate into DNA and disrupt the proton motive force across cell membranes, which can inhibit microbial growth.[4][5] Some derivatives of 9-aminoacridine have also been shown to target yeast topoisomerase II, an enzyme essential for DNA replication.
-
4-Hexylresorcinol: As a phenolic compound, 4-hexylresorcinol is thought to exert its antimicrobial effects by disrupting the fungal cell wall and membrane integrity.[6] It can be incorporated into cell membranes, increasing their permeability and affecting vital cellular processes.[7]
The combination of a DNA-targeting agent and a cell membrane disruptor could theoretically provide a broad-spectrum and potent antifungal activity.
Figure 1. Postulated mechanisms of the individual components of this compound.
Comparative Data of Standard Antifungal Controls
| Antifungal Agent | Candida albicans (MIC µg/mL) | Aspergillus fumigatus (MIC µg/mL) | Malassezia furfur (MIC µg/mL) |
| Azoles | |||
| Fluconazole | 0.25 - 2 | 16 - >64 | 4 - 32[1] |
| Itraconazole | 0.03 - 0.5 | 0.12 - 2 | 0.03 - 0.25[1] |
| Ketoconazole | 0.03 - 0.25 | 0.25 - 4 | 0.015 - 0.125[1] |
| Polyenes | |||
| Amphotericin B | 0.12 - 1 | 0.25 - 2 | 0.25 - 2[8] |
| Echinocandins | |||
| Caspofungin | 0.03 - 0.25 | 0.015 - 0.125 | Not commonly tested |
| Micafungin | 0.015 - 0.125 | 0.008 - 0.06 | Not commonly tested |
Disclaimer: The data presented above is a compilation from various studies and should be used for reference purposes only. Direct comparative studies of this compound against these agents are not currently available in the public domain.
Experimental Protocols for Antifungal Screening
Standardized methods for determining the in vitro activity of antifungal agents are crucial for reproducible results. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted protocols. Below are detailed methodologies for two common antifungal susceptibility tests.
Broth Microdilution Method (Adapted from CLSI M27-A3)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
1. Preparation of Antifungal Stock Solution:
- Dissolve the antifungal agent (e.g., this compound or a standard control) in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
- Prepare a stock solution at a concentration 100 times the highest final concentration to be tested.
2. Preparation of Fungal Inoculum:
- Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for Candida spp.) at 35°C for 24-48 hours.
- Harvest the fungal colonies and suspend them in sterile saline.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
- Dilute this suspension in RPMI 1640 medium to achieve the final inoculum concentration (0.5-2.5 x 10^3 CFU/mL).
3. Assay Procedure:
- Dispense the antifungal stock solution into the first column of a 96-well microtiter plate.
- Perform serial twofold dilutions of the antifungal agent across the plate using RPMI 1640 medium.
- Inoculate each well with the prepared fungal suspension.
- Include a growth control (no antifungal agent) and a sterility control (no inoculum).
- Incubate the plate at 35°C for 24-48 hours.
4. Determination of MIC:
- The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control.
"Start" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Prepare_Antifungal_Stock" [label="Prepare Antifungal\nStock Solution", fillcolor="#FBBC05", fontcolor="#202124"];
"Prepare_Fungal_Inoculum" [label="Prepare Fungal\nInoculum", fillcolor="#FBBC05", fontcolor="#202124"];
"Serial_Dilution" [label="Perform Serial Dilutions\nin 96-well Plate", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Inoculate_Plate" [label="Inoculate Plate with\nFungal Suspension", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Incubate" [label="Incubate at 35°C\nfor 24-48h", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Read_MIC" [label="Read Minimum Inhibitory\nConcentration (MIC)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"End" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Start" -> "Prepare_Antifungal_Stock";
"Start" -> "Prepare_Fungal_Inoculum";
"Prepare_Antifungal_Stock" -> "Serial_Dilution";
"Prepare_Fungal_Inoculum" -> "Inoculate_Plate";
"Serial_Dilution" -> "Inoculate_Plate";
"Inoculate_Plate" -> "Incubate";
"Incubate" -> "Read_MIC";
"Read_MIC" -> "End";
}
Figure 2. Workflow for the broth microdilution antifungal susceptibility test.
Agar Disk Diffusion Method (Adapted from CLSI M44)
This method is used to determine the susceptibility of a fungal isolate to an antifungal agent by measuring the zone of growth inhibition.
1. Preparation of Agar Plates:
- Prepare Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.
- Pour the agar into sterile Petri dishes to a uniform depth.
2. Preparation of Fungal Inoculum:
- Prepare the fungal inoculum as described in the broth microdilution method (section 3.1, step 2).
3. Assay Procedure:
- Dip a sterile cotton swab into the adjusted inoculum suspension and rotate it against the side of the tube to remove excess fluid.
- Inoculate the entire surface of the agar plate by swabbing in three directions to ensure confluent growth.
- Allow the plate to dry for a few minutes.
- Aseptically apply paper disks impregnated with a known concentration of the antifungal agent to the surface of the agar.
- Incubate the plates at 35°C for 24 hours.
4. Measurement of Inhibition Zone:
- Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
- The size of the zone is correlated with the susceptibility of the organism to the antifungal agent.
Conclusion
This compound, a combination of 9-aminoacridine and 4-hexylresorcinol, represents a historical approach to topical antifungal therapy. While its use has been discontinued, the distinct mechanisms of its components—targeting both fungal DNA and cell membrane integrity—make it an interesting subject for consideration in specific antifungal screening contexts. The lack of recent, standardized in vitro data for this compound necessitates the use of well-established antifungal agents like azoles and polyenes as primary positive controls in contemporary drug discovery and development. The provided standardized protocols for antifungal susceptibility testing offer a robust framework for evaluating novel compounds and comparing their efficacy against these established controls. Further research to generate modern susceptibility data for this compound could better define its potential role as a niche positive control.
References
- 1. repositorio.unne.edu.ar [repositorio.unne.edu.ar]
- 2. dermnetnz.org [dermnetnz.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Repurposing 9-Aminoacridine as an Adjuvant Enhances the Antimicrobial Effects of Rifampin against Multidrug-Resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigational Antifungal Agents for Invasive Mycoses: A Clinical Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. In vitro antifungal susceptibility of Malassezia furfur from bloodstream infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Meta-Analysis of Pityriasis Versicolor Treatments: A Comparative Guide for Researchers
A comprehensive review of current therapeutic options for pityriasis versicolor reveals a landscape dominated by topical and systemic azole antifungals, with limited data available for older treatments such as Acrisorcin. This guide provides a comparative analysis of established therapies, focusing on their efficacy, safety, and underlying mechanisms, supported by data from meta-analyses and key clinical trials.
Executive Summary
Pityriasis versicolor, a superficial fungal infection caused by Malassezia species, is typically managed with topical or systemic antifungal agents. While the initial request focused on a meta-analysis of this compound, a comprehensive literature search revealed that this drug, a combination of 9-aminoacridine and 4-hexylresorcinol marketed as Akrinol, is a discontinued treatment with limited available clinical data from the 1960s. No meta-analyses or recent clinical trials on this compound for pityriasis versicolor could be identified, precluding a direct comparative analysis as requested.
Therefore, this guide pivots to a meta-analytical comparison of current, evidence-based treatments for pityriasis versicolor. The primary therapeutic categories include topical and systemic azoles (e.g., ketoconazole, itraconazole, fluconazole), allylamines (e.g., terbinafine), and other topical agents like selenium sulfide and zinc pyrithione. This guide synthesizes quantitative data from published studies, details common experimental protocols, and visualizes key pathways and workflows to inform research and development in this area.
Comparative Efficacy of Current Antifungal Treatments
The efficacy of treatments for pityriasis versicolor is primarily assessed by mycological cure rate (negative microscopy) and clinical cure rate (resolution of signs and symptoms). The following tables summarize the comparative efficacy of commonly used topical and systemic therapies.
Table 1: Efficacy of Topical Treatments for Pityriasis Versicolor
| Treatment Regimen | Mycological Cure Rate (%) | Clinical Cure Rate (%) | Key Studies |
| Azoles | |||
| Ketoconazole 2% cream/shampoo (once daily for 2-4 weeks) | 71 - 89[1] | 70 - 90 | [Lange et al., 1998[2]](--INVALID-LINK--) |
| Clotrimazole 1% cream (twice daily for 2 weeks) | ~45[3] | ~70 | --INVALID-LINK-- |
| Allylamines | |||
| Terbinafine 1% cream (once or twice daily for 1-4 weeks) | 88 - 96[4] | 63 - 80[5] | --INVALID-LINK-- |
| Other Topical Agents | |||
| Selenium Sulfide 2.5% lotion/shampoo (daily for 1-2 weeks) | ~85 | ~80 | --INVALID-LINK-- |
| Zinc Pyrithione 1% shampoo (daily for 2 weeks) | High | High | --INVALID-LINK-- |
Table 2: Efficacy of Systemic Treatments for Pityriasis Versicolor
| Treatment Regimen | Mycological Cure Rate (%) | Recurrence Rate (%) | Key Studies |
| Itraconazole (200 mg/day for 5-7 days) | 80 - 92[4] | ~20 (at 6 months) | [Faergemann et al., 2002[4]](--INVALID-LINK--) |
| Fluconazole (300 mg, single weekly dose for 2-4 weeks) | 75 - 90 | ~25 (at 6 months) | --INVALID-LINK-- |
Experimental Protocols
Standardized methodologies are crucial for comparing the efficacy of different treatments. Below are outlines of typical experimental protocols used in clinical trials for pityriasis versicolor.
Patient Population and Diagnosis
-
Inclusion Criteria: Healthy adult volunteers aged 18-65 years with a clinical diagnosis of pityriasis versicolor. The diagnosis is confirmed by direct microscopic examination of skin scrapings using potassium hydroxide (KOH) to visualize the characteristic "spaghetti and meatballs" pattern of hyphae and yeast cells.[5][6] Wood's lamp examination showing golden-yellow fluorescence may also be used.[5]
-
Exclusion Criteria: Pregnancy, lactation, known hypersensitivity to the study medication, systemic antifungal treatment within the previous month, or topical antifungal treatment within the previous two weeks.
Treatment Administration and Blinding
-
Topical Treatment: Patients are instructed to apply a thin layer of the assigned cream or a sufficient amount of shampoo to the affected areas, often including a margin of surrounding healthy skin. The frequency and duration of application are as per the specific drug's protocol (e.g., once or twice daily for 2-4 weeks).[4]
-
Systemic Treatment: Oral medications are administered at a fixed dose and schedule (e.g., 200 mg of itraconazole daily for 7 days).[4]
-
Blinding: In double-blind studies, both the patient and the investigator are unaware of the treatment allocation. Placebo controls consist of a vehicle cream or an identical-looking capsule without the active ingredient.
Efficacy Assessment
-
Primary Endpoint: Mycological cure, defined as a negative KOH microscopy result at a specified time point after treatment completion (e.g., 2 or 4 weeks).
-
Secondary Endpoints:
-
Clinical Cure: Complete or near-complete resolution of clinical signs (scaling, erythema, and pruritus). Hypopigmentation or hyperpigmentation may persist for several months after mycological cure and is often not a primary measure of efficacy.[7]
-
Overall Therapeutic Response: A composite score based on the improvement in clinical signs and mycological cure.
-
Recurrence Rate: The proportion of patients with a positive KOH microscopy at follow-up visits (e.g., 3, 6, and 12 months).
-
Safety and Tolerability
Adverse events are recorded at each visit and can include local skin reactions (for topical treatments) or systemic side effects like gastrointestinal upset or headache (for oral medications).[7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of common antifungal agents and a typical clinical trial workflow.
Caption: Mechanism of action of azole and allylamine antifungals.
References
- 1. Pityriasis Versicolor: Causes & Treatment | Superdrug Online Doctor [onlinedoctor.superdrug.com]
- 2. Tinea Versicolor Treatment & Management: Approach Considerations, Medical Care, Long-Term Monitoring [emedicine.medscape.com]
- 3. Antifungal Treatment for Pityriasis Versicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tinea versicolor: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tinea Versicolor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Tinea versicolor: an updated review - Drugs in Context [drugsincontext.com]
- 7. Pityriasis versicolor: efficacy of two five-day regimens of itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Acrisorcin
For laboratory professionals engaged in pharmaceutical research and development, ensuring the safe handling and disposal of chemical compounds is paramount. Acrisorcin, a topical anti-infective, requires meticulous disposal procedures to mitigate potential environmental and health risks. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with standard laboratory safety protocols.
This compound is a combination of 9-aminoacridine and 4-hexylresorcinol.[1][2] Due to the hazardous nature of its components, this compound waste must be treated as hazardous chemical waste. It should not be disposed of down the drain or in regular trash.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area or under a chemical fume hood.
This compound Disposal Protocol
-
Waste Segregation:
-
Collect all waste materials containing this compound, including unused product, contaminated labware (e.g., pipettes, vials, gloves), and cleaning materials, in a designated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical properties of this compound and its solvents. A high-density polyethylene (HDPE) container is generally suitable.
-
Label the container as "Hazardous Waste: this compound" and include the date of accumulation.
-
-
Waste Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area.
-
This area should be away from incompatible materials, heat sources, and drains.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide them with the Safety Data Sheet (SDS) for this compound or its components if available. If a specific SDS for this compound is not available, provide information on its constituents: 9-aminoacridine and 4-hexylresorcinol.
-
-
Decontamination of Work Surfaces:
-
Thoroughly decontaminate all work surfaces and equipment that came into contact with this compound.
-
Use a suitable laboratory detergent and water, followed by a rinse with an appropriate solvent (e.g., 70% ethanol), if compatible with the surface.
-
Collect all cleaning materials (e.g., paper towels, wipes) and dispose of them as hazardous waste in the designated this compound waste container.
-
-
Record Keeping:
-
Maintain a detailed log of the this compound waste generated, including the quantity and date of disposal. This is crucial for regulatory compliance.
-
Hazard Profile and Quantitative Data
The hazards associated with this compound are primarily derived from its components. The following table summarizes the key hazard information for 4-hexylresorcinol, a primary active ingredient.
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Harmful if swallowed.[3][4] |
| Skin Corrosion/Irritation | Causes skin irritation.[3][4] |
| Serious Eye Damage/Irritation | Causes serious eye damage. |
| Aquatic Hazard (Acute) | Very toxic to aquatic life.[4] |
| Aquatic Hazard (Chronic) | Harmful to aquatic life with long lasting effects.[4] |
Experimental Protocols Cited
The disposal procedures outlined above are based on standard laboratory practices for handling and disposing of hazardous chemical waste and do not originate from a specific experimental protocol for this compound. These are best-practice guidelines derived from safety data sheets of its hazardous components.
This compound Disposal Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
